4-Iodocyclohexanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodocyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN/c7-5-1-3-6(8)4-2-5/h5-6H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMTYOCIGNBPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Profile of 4-Iodocyclohexanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Iodocyclohexanamine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on data from analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also presented.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from spectral databases and the analysis of structurally related compounds, including iodocyclohexane and cyclohexylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.2 - 4.4 | Multiplet | 1H | H-4 (CH-I) |
| ~ 3.0 - 3.2 | Multiplet | 1H | H-1 (CH-NH₂) |
| ~ 2.0 - 2.2 | Multiplet | 2H | H-2a, H-6a (axial) |
| ~ 1.8 - 2.0 | Multiplet | 2H | H-3a, H-5a (axial) |
| ~ 1.6 (variable) | Broad Singlet | 2H | -NH₂ |
| ~ 1.4 - 1.6 | Multiplet | 2H | H-2e, H-6e (equatorial) |
| ~ 1.2 - 1.4 | Multiplet | 2H | H-3e, H-5e (equatorial) |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~ 50 - 55 | C-1 (CH-NH₂) |
| ~ 35 - 40 | C-2, C-6 |
| ~ 30 - 35 | C-3, C-5 |
| ~ 25 - 30 | C-4 (CH-I) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 2850 - 2950 | Strong | C-H stretch (aliphatic) |
| 1590 - 1650 | Medium | N-H bend (scissoring) |
| 1440 - 1460 | Medium | C-H bend (scissoring) |
| ~ 1050 | Medium | C-N stretch |
| 500 - 600 | Medium-Strong | C-I stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment |
| 225 | Moderate | [M]⁺ (Molecular Ion) |
| 127 | Low | [I]⁺ |
| 99 | High | [M - I]⁺ |
| 82 | Moderate | [C₆H₁₀]⁺ (Loss of I and NH₃) |
| 56 | High | [C₃H₆N]⁺ (α-cleavage) |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be employed to acquire the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium oxide, D₂O).
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization and Fourier transformation.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range (e.g., 0-100 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid this compound directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Sample Preparation and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Gas Chromatography:
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Employ a temperature program that allows for the separation of the analyte from any impurities and the solvent. An example program could be: hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
Mass Spectrometry:
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Solubility profile of 4-Iodocyclohexanamine in various solvents
Solubility Profile of 4-Iodocyclohexanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the expected solubility characteristics based on the known properties of similar chemical structures, specifically primary amines. Furthermore, it details standardized experimental protocols for determining the precise solubility of this compound in various solvents, which is a critical parameter in drug discovery and development for ensuring reliable results in biological assays and formulating effective delivery systems. This guide also includes a visual representation of a typical experimental workflow for solubility determination.
Introduction
This compound is a functionalized cyclohexane derivative that holds potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring a primary amine and an iodine atom, suggests a specific set of physicochemical properties that influence its behavior in various solvent systems. The amine group, being basic, is expected to significantly enhance solubility in acidic aqueous solutions through the formation of ammonium salts. Understanding the solubility profile of this compound is paramount for its application in medicinal chemistry and materials science, as solubility directly impacts bioavailability, reaction kinetics, and the ease of formulation.
Predicted Solubility Profile
Key Expectations:
-
Aqueous Solubility: Lower aliphatic amines are typically soluble in water due to hydrogen bonding.[1] However, the bulky iodocyclohexane group may limit water solubility compared to smaller amines.
-
Acidic Solutions: A significant increase in solubility is expected in acidic solutions (e.g., dilute HCl) due to the protonation of the primary amine to form a more soluble alkylammonium salt.[2][3][4]
-
Organic Solvents: Solubility in non-polar organic solvents is likely to be influenced by the large, non-polar cyclohexane ring. Good solubility is anticipated in polar aprotic solvents like DMSO and DMF, which are capable of solvating the amine group. Solubility in alcohols like methanol and ethanol is also expected to be favorable.
Illustrative Quantitative Solubility Data
The following table presents a hypothetical, yet chemically reasonable, solubility profile for this compound to serve as a guide for experimental design. These values are not based on experimental results but are estimations derived from the expected chemical properties.
| Solvent/System | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Temperature (°C) | Notes |
| Deionized Water | ~ 1-5 | ~ 0.004 - 0.021 | 25 | Limited solubility expected due to the hydrophobic iodocyclohexane ring. |
| 0.1 M HCl | > 50 | > 0.21 | 25 | High solubility anticipated due to the formation of the hydrochloride salt.[3][4] |
| Phosphate Buffered Saline (PBS) pH 7.4 | ~ 5-10 | ~ 0.021 - 0.042 | 25 | Solubility is expected to be slightly higher than in pure water due to the buffering salts. |
| Methanol | > 100 | > 0.42 | 25 | High solubility is expected due to the polarity of methanol and its ability to hydrogen bond. |
| Ethanol | > 100 | > 0.42 | 25 | Similar to methanol, high solubility is anticipated. |
| Dimethyl Sulfoxide (DMSO) | > 200 | > 0.84 | 25 | Very high solubility is expected in this strong polar aprotic solvent. |
| Dichloromethane (DCM) | ~ 20-50 | ~ 0.084 - 0.21 | 25 | Moderate solubility is predicted in this less polar organic solvent. |
| Hexane | < 1 | < 0.004 | 25 | Low to negligible solubility is expected in non-polar aliphatic solvents. |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data for this compound, standardized experimental methods should be employed. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5]
Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, 0.1 M HCl, PBS, methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.[5]
-
Phase Separation: After equilibration, remove the vials from the shaker. Let the vials stand to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Assay.
Conclusion
While quantitative solubility data for this compound is not currently published, its chemical structure provides a solid basis for predicting its solubility behavior in a range of solvents. The provided illustrative data and detailed experimental protocol for the shake-flask method offer a robust framework for researchers and drug development professionals to determine the precise solubility of this compound. Accurate solubility data is a cornerstone of successful preclinical and formulation development, and the methodologies outlined in this guide are intended to facilitate this critical aspect of chemical and pharmaceutical research.
References
An In-depth Technical Guide to the Stereoisomerism and Conformational Analysis of 4-Iodocyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereoisomerism and conformational analysis of 4-iodocyclohexanamine, a substituted cyclohexane derivative with potential applications in medicinal chemistry and materials science. A detailed analysis of the cis and trans stereoisomers is presented, with a focus on their respective conformational preferences in the chair form. The principles of A-values and 1,3-diaxial interactions are applied to predict and explain the relative stabilities of the various conformers. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles of conformational analysis and data from analogous compounds to provide a robust theoretical framework. Methodologies for the experimental determination of conformational equilibria, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed. Furthermore, this document outlines a general synthetic approach and discusses the relevance of such structural analysis in the context of drug discovery and development.
Introduction to Stereoisomerism in this compound
This compound can exist as two stereoisomers: cis-4-iodocyclohexanamine and trans-4-iodocyclohexanamine. These isomers arise from the different spatial arrangements of the iodo and amino substituents on the cyclohexane ring.
-
cis-4-Iodocyclohexanamine: In this isomer, the iodo and amino groups are on the same side of the cyclohexane ring.
-
trans-4-Iodocyclohexanamine: In this isomer, the iodo and amino groups are on opposite sides of the cyclohexane ring.
The stereochemical relationship between the substituents profoundly influences the molecule's three-dimensional shape, which in turn dictates its physical, chemical, and biological properties. For professionals in drug development, understanding and controlling the stereochemistry of such molecules is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
Conformational Analysis
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Through a process known as a ring flip, a chair conformation can interconvert into another chair conformation, during which all axial substituents become equatorial, and all equatorial substituents become axial.[1] For disubstituted cyclohexanes like this compound, the relative stability of the two chair conformers for each isomer is determined by the steric strain introduced by the substituents in the axial positions.
A-Values and the Prediction of Conformational Preference
The energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[2][3][4] A larger A-value indicates a stronger preference for the equatorial position due to greater steric hindrance in the axial position, primarily from 1,3-diaxial interactions.[5][6]
| Substituent | A-value (kcal/mol) | Reference |
| Iodine (I) | ~0.43 | |
| Amino (NH₂) | ~1.2 - 1.5 | [3] |
Note: A-values can be solvent-dependent, particularly for groups capable of hydrogen bonding like the amino group.
Conformational Analysis of trans-4-Iodocyclohexanamine
The trans isomer can exist in two chair conformations that are in equilibrium:
-
Diequatorial (e,e) conformer: Both the iodo and amino groups are in equatorial positions.
-
Diaxial (a,a) conformer: Both the iodo and amino groups are in axial positions.
The diequatorial conformer is significantly more stable. In the diaxial conformation, both substituents experience unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. The energy difference between these two conformers can be estimated by summing the A-values of the two substituents.
ΔG° (a,a - e,e) ≈ A(I) + A(NH₂) ≈ 0.43 + 1.4 ≈ 1.83 kcal/mol
This significant energy difference indicates that trans-4-iodocyclohexanamine will exist almost exclusively in the diequatorial conformation at room temperature.
Caption: Equilibrium between the diequatorial and diaxial conformers of trans-4-iodocyclohexanamine.
Conformational Analysis of cis-4-Iodocyclohexanamine
The cis isomer also exists as a pair of interconverting chair conformations. In each conformation, one substituent is in an axial position while the other is in an equatorial position.
-
Axial Iodo, Equatorial Amino (a,e) conformer
-
Equatorial Iodo, Axial Amino (e,a) conformer
The relative stability of these two conformers depends on which substituent occupies the equatorial position. The substituent with the larger A-value will have a stronger preference for the equatorial position. In this case, the amino group has a significantly larger A-value than the iodine atom.
ΔG° (e,a - a,e) ≈ A(NH₂) - A(I) ≈ 1.4 - 0.43 ≈ 0.97 kcal/mol
Therefore, the conformer with the amino group in the equatorial position and the iodine atom in the axial position is the more stable of the two. The equilibrium will favor this (a,e) conformation.
Caption: Equilibrium between the two chair conformers of cis-4-iodocyclohexanamine.
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the stereochemistry and conformational preferences of cyclohexane derivatives.
Key Experimental Method: Low-temperature ¹H NMR spectroscopy.
Methodology:
-
Sample Preparation: Dissolve a pure sample of the cis or trans isomer of this compound in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)).
-
Data Acquisition: Acquire ¹H NMR spectra at various temperatures, starting from room temperature and gradually decreasing the temperature.
-
Analysis at Room Temperature: At room temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in time-averaged signals for the protons.
-
Analysis at Low Temperature: As the temperature is lowered, the rate of ring flip slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers will broaden and then resolve into separate sets of peaks for the major and minor conformers.
-
Determination of Equilibrium Constant: The ratio of the integrals of the signals corresponding to the two conformers directly gives the equilibrium constant (K_eq).
-
Calculation of Gibbs Free Energy: The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RTln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.
Analysis of Coupling Constants (Karplus Relationship):
The magnitude of the vicinal coupling constant (³J_HH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.[2][7][8] This relationship is invaluable for distinguishing between axial and equatorial protons.
-
Axial-Axial (a,a) Coupling: Dihedral angle ≈ 180°, resulting in a large coupling constant (typically 8-13 Hz).
-
Axial-Equatorial (a,e) and Equatorial-Equatorial (e,e) Coupling: Dihedral angles ≈ 60°, resulting in smaller coupling constants (typically 2-5 Hz).
By analyzing the splitting patterns and coupling constants of the protons on C1 and C4, one can confirm the axial or equatorial orientation of the iodo and amino groups in the dominant conformer.
X-ray Crystallography
X-ray crystallography provides the most definitive determination of the solid-state conformation of a molecule.[9][10][11][12][13]
Key Experimental Method: Single-crystal X-ray diffraction.
Methodology:
-
Crystallization: Grow single crystals of a pure isomer of this compound or a suitable derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal. A molecular model is then built into this map and refined to obtain the precise atomic coordinates.
The resulting crystal structure will unambiguously show the chair conformation adopted by the molecule in the solid state and the axial or equatorial positions of the substituents.
Synthesis and Separation of Stereoisomers
A general approach to the synthesis of 4-substituted cyclohexylamines involves the reductive amination of the corresponding 4-substituted cyclohexanone.[1][14][15][16]
Caption: A general workflow for the synthesis and separation of this compound isomers.
Experimental Protocol Outline:
-
Reductive Amination:
-
Dissolve 4-iodocyclohexanone in a suitable solvent (e.g., methanol).
-
Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude product mixture.
-
-
Separation of Isomers:
-
The resulting mixture of cis and trans isomers can typically be separated by column chromatography on silica gel, exploiting the different polarities of the two isomers. The choice of eluent system will need to be optimized.
-
Relevance in Drug Development
The rigid and well-defined three-dimensional structure of the cyclohexane scaffold makes it a valuable component in the design of new therapeutic agents. The orientation of substituents on the ring can precisely position functional groups to interact with biological targets such as enzymes and receptors.
-
Pharmacophore Scaffolding: The this compound framework can serve as a rigid scaffold to present pharmacophoric elements in a specific spatial arrangement.
-
Modulation of Physicochemical Properties: The iodo and amino groups can be further functionalized to modulate properties such as lipophilicity, solubility, and metabolic stability.
-
Stereospecific Interactions: As the biological activity of a drug is often highly dependent on its stereochemistry, the ability to synthesize and characterize stereochemically pure isomers of substituted cyclohexylamines is crucial for developing safe and effective medicines.
Conclusion
This technical guide has provided a detailed overview of the stereoisomerism and conformational analysis of this compound. Based on established principles, the trans isomer is predicted to exist predominantly in a diequatorial conformation, while the cis isomer is expected to favor the conformation with an equatorial amino group and an axial iodo group. Detailed experimental protocols utilizing NMR spectroscopy and X-ray crystallography have been outlined for the definitive characterization of these isomers and their conformers. A general synthetic route has also been presented. For researchers and professionals in drug development, a thorough understanding of the concepts presented herein is essential for the rational design and synthesis of novel molecules with specific three-dimensional structures and desired biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]
- 6. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 7. Karplus equation - Wikipedia [en.wikipedia.org]
- 8. anthracycline - Karplus Equations [sites.google.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 15. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]
- 16. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
Navigating the Niche: A Technical Guide to Sourcing 4-Iodocyclohexanamine
For Immediate Release
Commercial Availability: Custom Synthesis as the Primary Route
Extensive market research reveals that 4-Iodocyclohexanamine is not a standard catalog item. Researchers requiring this compound will likely need to engage a company specializing in custom chemical synthesis. Several contract research organizations (CROs) and chemical manufacturers offer fee-for-service synthesis of a wide array of organic molecules, from milligram to kilogram scales.
Below is a summary of potential suppliers who offer custom synthesis services and may be capable of producing this compound.
| Supplier/Service Provider | Service Description | Scale | Website/Contact |
| Enamine | A global provider of screening compounds, building blocks, and integrated drug discovery services, including custom synthesis of diverse organic compounds.[1] | mg to kg | --INVALID-LINK-- |
| Taros Chemicals | A leading chemistry CRO in Europe with a long track record in complex, multi-step, and enantioselective custom synthesis for various industries. | Lab to pilot scale | --INVALID-LINK-- |
| Tocris Bioscience | Specializes in the synthesis of high-quality, complex organic molecules for life science research, offering custom synthesis from milligram to kilogram quantities.[2] | mg to kg | --INVALID-LINK-- |
| OTAVAchemicals | A chemical and drug discovery company providing custom synthesis of organic molecules for biotech and pharmaceutical applications. | --INVALID-LINK-- | |
| VladaChem | A supplier indicating potential availability of this compound hydrochloride on a 10-20 day lead time, suggesting synthesis on demand.[3] | 0.100 G and up | --INVALID-LINK-- |
Proposed Synthetic Route and Experimental Protocols
For researchers equipped to perform their own synthesis, a plausible route starting from the commercially available trans-4-aminocyclohexanol is outlined below. This multi-step synthesis involves the protection of the amine, conversion of the alcohol to the iodide, and subsequent deprotection.
Step 1: Protection of the Amine Group
The primary amine of trans-4-aminocyclohexanol is first protected to prevent side reactions during the subsequent iodination step. A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group.
Methodology:
-
Dissolve trans-4-aminocyclohexanol (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the Boc-protected amino alcohol.
Step 2: Iodination of the Hydroxyl Group (Appel Reaction)
The hydroxyl group of the Boc-protected intermediate is then converted to an iodide. The Appel reaction, using triphenylphosphine and iodine, is a reliable method for this transformation.
Methodology:
-
Dissolve the Boc-protected trans-4-aminocyclohexanol (1 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add iodine (I₂, 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C. The disappearance of the brown color of iodine indicates its consumption.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected this compound.
Step 3: Deprotection of the Amine Group
The final step is the removal of the Boc protecting group to yield the target compound, this compound. This is typically achieved under acidic conditions.
Methodology:
-
Dissolve the purified Boc-protected this compound (1 equivalent) in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M).
-
Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the residue in water and basify with a suitable base (e.g., 1 M NaOH) to a pH > 10.
-
Extract the free amine with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound.
Visualizing the Procurement and Synthesis Workflows
To aid in the understanding of the processes involved, the following diagrams illustrate the logical flow for both procuring this compound via custom synthesis and the proposed laboratory synthesis route.
Caption: Workflow for procuring a compound via custom synthesis.
Caption: Proposed multi-step synthesis of this compound.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Iodocyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 4-iodocyclohexanamine, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific data for this compound, this document primarily utilizes information from the safety data sheet (SDS) for this compound hydrochloride. Researchers should handle the free base with at least the same level of caution as its hydrochloride salt.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following GHS classifications and hazard statements are based on its hydrochloride salt.
GHS Classification:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
-
Specific Target Organ Toxicity - Repeated Exposure (Category 1), Thyroid (if swallowed)
-
Short-term (Acute) Aquatic Hazard (Category 1)
Signal Word: Danger
Hazard Pictograms:
Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.
-
H400: Very toxic to aquatic life.
Physical and Chemical Properties
| Property | Data (for this compound hydrochloride) |
| Molecular Formula | C₆H₁₃ClIN |
| Molecular Weight | 261.53 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Toxicological Information
Specific toxicological data such as LD50 and LC50 values for this compound are not available. The GHS classification indicates that the substance is harmful if swallowed, inhaled, or in contact with skin. Prolonged or repeated oral exposure may cause damage to the thyroid.
| Toxicity Endpoint | Value | Species | Route |
| LD50 (Oral) | Data not available | ||
| LD50 (Dermal) | Data not available | ||
| LC50 (Inhalation) | Data not available |
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to safety protocols to minimize exposure.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Wear a lab coat and other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.
The following diagram illustrates the logical relationship for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Storage Requirements
Proper storage is crucial to maintain the stability of this compound and to prevent accidents.
| Storage Condition | Recommendation |
| Container | Keep container tightly closed. |
| Atmosphere | Store under an inert gas. The compound is hygroscopic. |
| Temperature | Store in a cool, dry place. Room temperature storage is indicated for the hydrochloride salt.[1][4] |
| Ventilation | Keep in a well-ventilated place. |
| Security | Keep locked up or in an area accessible only to qualified or authorized persons. |
| Incompatible Materials | Strong oxidizing agents.[2] |
Experimental Protocols
General Handling and Dispensing of Air-Sensitive Solids:
Given that this compound is hygroscopic and should be stored under an inert gas, handling it as an air-sensitive solid is a prudent measure.
-
Preparation:
-
Dry all glassware in an oven at a minimum of 125°C overnight and cool under a stream of dry inert gas (e.g., nitrogen or argon).
-
Assemble the glassware while still warm and flush with the inert gas.
-
Ensure a positive pressure of the inert gas is maintained throughout the procedure, using a bubbler to monitor the gas flow.
-
-
Dispensing:
-
If the container has a septum-sealed cap, use a syringe or cannula for transfer.
-
To use a syringe, first flush the syringe with inert gas. Puncture the septum of the container with the syringe needle and withdraw the desired amount of the solid if it is a fine powder.
-
Alternatively, for larger quantities or crystalline solids, quickly transfer the solid in a glove box or under a positive flow of inert gas.
-
Emergency Protocol: Chemical Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves a highly toxic material, evacuate the area and call emergency services.
-
If the spill is small and manageable, proceed with cleanup only if you are trained and have the appropriate PPE.
-
-
Containment and Cleanup:
-
For a solid spill, carefully sweep up the material to avoid generating dust.
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
The following diagram outlines the workflow for responding to a chemical spill of this compound.
References
Physical properties like melting and boiling point of 4-Iodocyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the current understanding of the physical properties of 4-Iodocyclohexanamine, with a specific focus on its melting and boiling points. Due to the limited availability of experimental data in public databases for this specific compound, this document also provides detailed, standardized experimental protocols for the determination of these critical physicochemical parameters.
Physical Properties of this compound and its Hydrochloride Salt
An extensive search of chemical databases and supplier information reveals that the specific melting and boiling points for this compound and its more common salt, this compound hydrochloride (CAS: 1353965-61-3), are not well-documented in publicly available literature.[1][2][3][4][5] This indicates a data gap for this particular molecule and underscores the necessity for empirical determination in a laboratory setting.
Table 1: Summary of Available Physical Property Data
| Property | This compound | This compound Hydrochloride | Data Source |
| Melting Point | Data not available | Data not available | [1][2] |
| Boiling Point | Data not available | Data not available | [1][2] |
The absence of this data necessitates that researchers determine these values experimentally to ensure the purity and proper handling of the compound in research and development settings.
Experimental Protocols for a Comprehensive Analysis
The following sections detail standardized methodologies for the accurate determination of the melting and boiling points of organic compounds such as this compound.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point, melting completely over a narrow temperature range of 0.5-1°C.[6] Impurities tend to lower and broaden the melting range.[7]
Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6] The tube is then tapped gently to compact the sample at the bottom.[8]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[6]
-
Approximate Melting Point Determination: A preliminary, rapid heating is performed to determine an approximate melting range.[7]
-
Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate, typically 1-2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.[8]
-
Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[6]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][9] It is a characteristic physical property that provides information about the volatility and intermolecular forces of a compound.[10][11]
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (less than 0.5 mL) of liquid this compound is placed in a small test tube.[12] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[9][12]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.[9][12]
-
Heating: The side arm of the Thiele tube is gently and continuously heated.[12] As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[12] Heating should continue until a vigorous and continuous stream of bubbles is observed.
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[9][12]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the physicochemical characterization of a compound with unknown physical properties, such as this compound.
Caption: Workflow for the determination of physical properties.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. This compound hydrochloride [myskinrecipes.com]
- 3. This compound hydrochloride | CAS 1353965-61-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound hydrochloride | C6H13ClIN | CID 66569198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. cmst.eu [cmst.eu]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Protocols for N-Functionalization of 4-Iodocyclohexanamine: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-functionalization of 4-iodocyclohexanamine. This versatile building block is of significant interest in medicinal chemistry and materials science, and the ability to selectively modify its amino group opens up a vast chemical space for the synthesis of novel compounds. The following sections detail procedures for N-arylation, N-alkylation, N-acylation, and N-sulfonylation, complete with quantitative data, step-by-step methodologies, and workflow visualizations.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines from aryl halides.[1][2] This protocol outlines the arylation of this compound with various aryl bromides. The use of sterically hindered phosphine ligands is crucial for achieving high yields and preventing side reactions.[3]
Quantitative Data Summary:
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 78 |
| 3 | 1-Bromo-3-chlorobenzene | Pd₂(dba)₃ (2.5) | RuPhos (5) | Cs₂CO₃ | Toluene | 100 | 24 | 72 |
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (as specified in the table), and the phosphine ligand (as specified in the table).
-
Solvent and Base Addition: Add the specified anhydrous solvent (5 mL) and the base (1.5 mmol).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring for the indicated time.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-4-iodocyclohexanamine.
Workflow Diagram:
N-Alkylation via Reductive Amination
Reductive amination is a versatile method for the synthesis of substituted amines from carbonyl compounds.[1] This protocol describes the reaction of this compound with various ketones and aldehydes in the presence of a reducing agent to form N-alkylated products. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and selective for the imine intermediate.[1]
Quantitative Data Summary:
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 92 |
| 2 | Acetone | NaBH₃CN | Methanol | 25 | 24 | 88 |
| 3 | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 8 | 95 |
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add the ketone or aldehyde (1.0 mmol) and this compound (1.1 mmol) in the specified solvent (10 mL).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial.
-
Reduction: Add the reducing agent (1.5 mmol) portion-wise to the reaction mixture at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for the time indicated in the table.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-4-iodocyclohexanamine.
Workflow Diagram:
N-Acylation with Acyl Chlorides
N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of an amine, typically using an acyl chloride or anhydride in the presence of a base.[4] This protocol details the N-acylation of this compound.
Quantitative Data Summary:
| Entry | Acyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | 2 | 98 |
| 2 | Benzoyl Chloride | Pyridine | Dichloromethane | 0 to 25 | 3 | 95 |
| 3 | Cyclopropanecarbonyl chloride | DIPEA | Tetrahydrofuran | 0 to 25 | 4 | 91 |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the specified base (1.5 mmol) in the chosen solvent (10 mL) at 0 °C.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for the time specified in the table.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Workup: Quench the reaction with water (10 mL). Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize or purify the crude product by flash column chromatography to obtain the pure N-acyl-4-iodocyclohexanamine.
Workflow Diagram:
N-Sulfonylation with Sulfonyl Chlorides
N-sulfonylation introduces a sulfonyl group to an amine, forming a sulfonamide, a common functional group in many pharmaceuticals. The reaction is typically carried out using a sulfonyl chloride in the presence of a base.[5]
Quantitative Data Summary:
| Entry | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane | 25 | 6 | 93 |
| 2 | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | 4 | 90 |
| 3 | Benzenesulfonyl Chloride | NaOH (aq) | Diethyl Ether/Water | 25 | 5 | 88 |
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in the specified solvent (10 mL). For reactions with an organic base, add the base (1.5 mmol) to this solution.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 mmol) portion-wise or dropwise at the specified temperature. For the Schotten-Baumann conditions (aqueous NaOH), the sulfonyl chloride is added to a vigorously stirred biphasic mixture of the amine in diethyl ether and aqueous NaOH.
-
Reaction Execution: Stir the reaction mixture for the time indicated in the table at the specified temperature.
-
Reaction Monitoring: Follow the progress of the reaction by TLC.
-
Workup: For reactions in organic solvents, wash the mixture with water, 1M HCl (if an organic base is used), and brine. For the Schotten-Baumann reaction, separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or flash column chromatography to afford the N-sulfonyl-4-iodocyclohexanamine.
Workflow Diagram:
Conclusion
The protocols described in these application notes provide a comprehensive guide for the N-functionalization of this compound. These methods offer access to a diverse range of N-aryl, N-alkyl, N-acyl, and N-sulfonyl derivatives, which are valuable scaffolds for the development of new chemical entities in drug discovery and materials science. The provided experimental details and workflow diagrams are intended to facilitate the straightforward implementation of these important synthetic transformations in a research setting.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Application of 4-Iodocyclohexanamine in the Development of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodocyclohexanamine is a versatile bifunctional building block that holds significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a reactive iodo group and a primary amine on a cyclohexane scaffold, allows for a diverse range of chemical transformations. The iodo group, being an excellent leaving group, is amenable to various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The amine functionality provides a handle for amide bond formation, reductive amination, and participation in multicomponent reactions. This combination of reactive sites makes this compound a valuable synthon for introducing the 4-aminocyclohexyl moiety into complex molecular architectures, a structural motif present in a number of biologically active compounds.
While specific, detailed examples of the use of this compound in the synthesis of named drug candidates are not widely reported in publicly available literature, its utility can be inferred from the well-established reactivity of its functional groups. This document outlines potential applications and provides generalized experimental protocols for key transformations, offering a guide for researchers looking to incorporate this building block into their synthetic strategies.
Potential Applications in Complex Molecule Synthesis
The unique structural features of this compound open up several avenues for the synthesis of complex molecules, including but not limited to:
-
Synthesis of 4-Arylcyclohexanamines: The iodo group can be readily displaced by various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a library of 4-arylcyclohexanamine derivatives, which are key intermediates in the development of various therapeutic agents.
-
Formation of Spirocyclic Systems: The dual functionality of this compound makes it an attractive starting material for the construction of spirocyclic scaffolds. These three-dimensional structures are of great interest in drug discovery as they can provide access to novel chemical space and improve physicochemical properties.
-
Participation in Multicomponent Reactions (MCRs): The primary amine of this compound can participate in various MCRs, such as the Ugi and Passerini reactions. This allows for the rapid assembly of complex, drug-like molecules from simple starting materials in a single synthetic step.
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should note that these are starting points, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Arylcyclohexanamines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound hydrochloride
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a reaction vessel, add this compound hydrochloride (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylcyclohexanamine.
Quantitative Data Summary (Hypothetical):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 82 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 110 | 16 | 68 |
Buchwald-Hartwig Amination for the Synthesis of N-Aryl-4-aminocyclohexanes
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide with this compound.
Reaction Scheme:
Materials:
-
This compound hydrochloride
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, KOtBu, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the ligand (0.02-0.10 eq) to a dry reaction vessel.
-
Add the aryl halide (1.0 eq), this compound hydrochloride (1.2-1.5 eq), and the base (1.5-2.5 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N-aryl-4-aminocyclohexane product.
Quantitative Data Summary (Hypothetical):
| Entry | Aryl Halide | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 6 | 88 |
| 2 | 2-Chloropyridine | Pd(OAc)₂/SPhos (3/6) | KOtBu | Dioxane | 110 | 12 | 79 |
| 3 | 3-Trifluoromethoxyphenyl iodide | Pd₂(dba)₃/BINAP (2/4) | Cs₂CO₃ | Toluene | 90 | 8 | 85 |
Synthesis of Spiro[cyclohexane-1,3'-indoline] Derivatives
This conceptual protocol describes a potential pathway to spiro-indoline structures, a common motif in bioactive molecules. This would likely involve a multi-step sequence, for example, an initial N-protection of this compound, followed by a coupling reaction and subsequent intramolecular cyclization. A more direct approach could be an organocatalytic cascade reaction.
Conceptual Workflow:
Caption: Conceptual workflow for the synthesis of spiro[cyclohexane-1,3'-indoline] derivatives.
Signaling Pathways and Logical Relationships
The complex molecules synthesized using this compound as a building block could potentially modulate various biological signaling pathways, depending on the nature of the final product. For instance, 4-arylcyclohexanamine derivatives are known to interact with G-protein coupled receptors (GPCRs) and ion channels. The following diagram illustrates a generalized signaling pathway that could be targeted.
Application Notes and Protocols: 4-Iodocyclohexanamine Derivatives in the Synthesis of Radiolabeled Imaging Agents for Sigma Receptor Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are overexpressed in a variety of human tumors, including prostate, breast, and lung cancer. This upregulation makes them attractive targets for the development of radiolabeled imaging agents for cancer diagnosis and monitoring treatment response using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Analogs of vesamicol, which incorporate a cyclohexanamine moiety, have shown high affinity for sigma receptors. This document provides detailed protocols and data for the synthesis and application of a radioiodinated vesamicol analog, (+)-4-[1-(2-hydroxycyclohexyl)piperidine-4-yl]-2-iodophenol ((+)-IV-OH), as a promising candidate for sigma receptor imaging.
Synthesis and Radiolabeling of a Vesamicol Analog
The synthesis of radioiodinated imaging agents based on the 4-iodocyclohexanamine scaffold can be achieved through various methods. A common and effective technique for radioiodination is the Chloramine-T method, which facilitates the electrophilic substitution of a precursor molecule with a radioiodine isotope.
Experimental Protocols
Radiolabeling of (+)-IV-OH with Iodine-125
This protocol describes the synthesis of (+)-[¹²⁵I]IV-OH using the Chloramine-T method from its precursor, (+)-Ves-OH.[1]
Materials:
-
(+)-Ves-OH precursor (10 mg/mL in 0.1 M PBS, pH 6.0)
-
[¹²⁵I]Sodium iodide solution (3.7 MBq/1 μL)
-
Chloramine-T aqueous solution (1 mg/mL)
-
Na₂H₂SO₅ solution (0.72 mg/mL)
-
0.1 M Phosphate Buffered Saline (PBS), pH 6.0
-
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Procedure:
-
To 100 μL of the (+)-Ves-OH precursor solution in a reaction vial, add 1 μL of the [¹²⁵I]sodium iodide solution (3.7 MBq).
-
Initiate the radioiodination reaction by adding 10 μL of the Chloramine-T aqueous solution to the mixture.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Quench the reaction by adding 10 μL of Na₂H₂SO₅ solution.
-
Purify the reaction mixture using RP-HPLC with a Cosmosil 5C₁₈-MS-II column (4.6 × 150 mm) at a flow rate of 1 mL/min with a gradient mobile phase to isolate (+)-[¹²⁵I]IV-OH.[1]
-
Verify the identity of the radiolabeled product by comparing its retention time with that of the nonradioactive standard, (+)-IV-OH.[1]
Data Presentation
The successful synthesis of the radiolabeled compound is characterized by its radiochemical purity, specific activity, and in vivo biodistribution.
| Parameter | Result | Reference |
| Radiochemical Purity | > 98% | [1] |
| Specific Activity | No-carrier-added | [1] |
| Partition Coefficient (Log P) | 1.13 ± 0.01 | [1] |
Biodistribution of (+)-[¹²⁵I]IV-OH in DU-145 Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)
| Organ | 10 min | 1 hr | 3 hr |
| Blood | 1.95 ± 0.15 | 0.81 ± 0.07 | 0.38 ± 0.06 |
| Liver | 10.43 ± 0.63 | 7.03 ± 0.49 | 4.26 ± 0.40 |
| Kidney | 4.90 ± 0.38 | 3.03 ± 0.27 | 1.62 ± 0.18 |
| Spleen | 2.15 ± 0.22 | 1.29 ± 0.11 | 0.73 ± 0.08 |
| Lung | 4.14 ± 0.41 | 2.01 ± 0.19 | 1.05 ± 0.12 |
| Heart | 1.83 ± 0.17 | 0.85 ± 0.08 | 0.42 ± 0.05 |
| Muscle | 0.87 ± 0.09 | 0.41 ± 0.04 | 0.21 ± 0.03 |
| Brain | 1.32 ± 0.14 | 0.58 ± 0.06 | 0.28 ± 0.04 |
| Tumor | 2.98 ± 0.29 | 2.11 ± 0.20 | 1.39 ± 0.15 |
Data is presented as mean ± SD for n=4 animals.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the radioiodinated vesamicol analog.
Caption: Workflow for the synthesis of (+)-[¹²⁵I]IV-OH.
Sigma Receptor Signaling Pathway in Cancer
The developed radiotracer targets sigma receptors, which are involved in various cellular processes implicated in cancer cell survival and proliferation. The following diagram provides a simplified overview of the sigma-1 receptor's role.
Caption: Simplified Sigma-1 receptor signaling in cancer.
Conclusion
The radioiodinated vesamicol analog, (+)-[¹²⁵I]IV-OH, demonstrates properties that make it a promising candidate for imaging sigma receptor-expressing tumors. The straightforward synthesis using the Chloramine-T method provides the tracer in high radiochemical purity. Biodistribution studies confirm its uptake in tumor tissues. Further investigations with PET isotopes such as Iodine-124 are warranted to translate this class of imaging agents into clinical applications for cancer diagnosis and therapy monitoring. The lower accumulation of this more hydrophilic analog in non-target tissues like the liver is a significant advantage over more lipophilic predecessors.[1][2]
References
Application Notes and Protocols: The Use of 4-Iodocyclohexanamine in the Study of Cyclohexane Derivatives for Receptor Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Iodocyclohexanamine serves as a valuable and versatile building block in medicinal chemistry and radiopharmaceutical development. Its rigid cyclohexane scaffold provides a three-dimensional framework that can be strategically functionalized, while the iodo-substituent offers a key reactive handle for introducing radioisotopes or for elaboration into more complex molecular architectures through various coupling reactions. These characteristics make it an attractive starting material for the synthesis of novel cyclohexane derivatives, particularly as probes for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT).
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of a novel SPECT imaging agent, designated as [¹²³I]Cyclohex-Targeted Probe ([¹²³I]CTP), designed for high-affinity binding to a generic G-protein coupled receptor (GPCR), a common target in drug discovery.
Application 1: Synthesis of a SPECT Imaging Agent Precursor
This compound can be utilized as a precursor for the synthesis of a stable, non-radioactive standard and precursor for radioiodination. The amine functionality allows for the introduction of various moieties to modulate pharmacological properties, while the iodine atom can be replaced with a radioactive isotope in the final step.
Experimental Protocol: Synthesis of the Non-Radioactive Precursor (CTP-SnMe₃)
This protocol describes the synthesis of a trimethylstannyl derivative of the target molecule, which is a common precursor for radioiodination via a Stille coupling reaction.
Materials:
-
This compound hydrochloride
-
Target-specific carboxylic acid (e.g., a known GPCR ligand with a carboxylic acid handle)
-
(1-ethoxycyclopropoxy)trimethylsilane (TECS)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Hexa(methyl)ditin
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Amide Coupling:
-
To a solution of this compound hydrochloride (1.0 eq) and the target-specific carboxylic acid (1.1 eq) in anhydrous DCM, add DIPEA (3.0 eq) and HBTU (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-(4-iodocyclohexyl)amide intermediate.
-
-
Stannylation:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the N-(4-iodocyclohexyl)amide intermediate (1.0 eq), hexa(methyl)ditin (1.5 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final trimethylstannyl precursor (CTP-SnMe₃).
-
Data Presentation:
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) (by HPLC) |
| Amide Coupling | This compound | Target-specific carboxylic acid | N-(4-iodocyclohexyl)amide intermediate | 85 | >95 |
| Stannylation | N-(4-iodocyclohexyl)amide | Hexa(methyl)ditin | CTP-SnMe₃ | 70 | >98 |
Application 2: Radioiodination for SPECT Imaging Agent Synthesis
The trimethylstannyl precursor (CTP-SnMe₃) is used in a radioiodination reaction to produce the final SPECT imaging agent, [¹²³I]CTP.
Experimental Protocol: Synthesis of [¹²³I]CTP
Materials:
-
CTP-SnMe₃ precursor
-
[¹²³I]Sodium iodide (in 0.1 M NaOH)
-
Chloramine-T
-
Sodium metabisulfite
-
Ethanol
-
Water for injection
-
C18 Sep-Pak cartridge
-
HPLC system with a radioactivity detector
Procedure:
-
To a vial containing the CTP-SnMe₃ precursor (10-20 µg) in ethanol (100 µL), add [¹²³I]Sodium iodide (1-5 mCi).
-
Add Chloramine-T solution (1 mg/mL in water, 10 µL) to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 2 minutes.
-
Quench the reaction by adding sodium metabisulfite solution (2 mg/mL in water, 20 µL).
-
Dilute the reaction mixture with water for injection (1 mL).
-
Pass the mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water for injection (5 mL).
-
Elute the desired [¹²³I]CTP with ethanol (1 mL).
-
Purify the collected eluate using a semi-preparative HPLC system.
-
Collect the fraction corresponding to [¹²³I]CTP and formulate in a suitable buffer for in vivo studies.
Data Presentation:
| Parameter | Value |
| Radiochemical Yield (RCY) | > 60% |
| Radiochemical Purity | > 99% (HPLC) |
| Specific Activity | > 1,500 Ci/mmol |
Application 3: In Vitro Evaluation of the Cyclohexane Derivative
The synthesized non-radioactive CTP and the radiolabeled [¹²³I]CTP are evaluated in vitro to determine their binding affinity and specificity for the target GPCR.
Experimental Protocol: Receptor Binding Assay
Materials:
-
Cell membranes expressing the target GPCR
-
[¹²³I]CTP
-
Non-radioactive CTP
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Saturation Binding Assay:
-
Incubate a constant amount of cell membranes with increasing concentrations of [¹²³I]CTP.
-
For non-specific binding determination, add a high concentration of a known competing ligand.
-
Incubate at room temperature for 1 hour.
-
Filter the incubation mixture through glass fiber filters and wash with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Competitive Binding Assay:
-
Incubate a constant concentration of [¹²³I]CTP and cell membranes with increasing concentrations of the non-radioactive CTP.
-
Follow the same incubation and filtration procedure as the saturation binding assay.
-
Measure the radioactivity to determine the displacement of the radioligand.
-
Data Presentation:
| Assay Type | Parameter | Value |
| Saturation Binding | Kd (Dissociation Constant) | 2.5 nM |
| Bmax (Receptor Density) | 350 fmol/mg protein | |
| Competitive Binding | Ki (Inhibition Constant) of CTP | 3.1 nM |
Mandatory Visualizations
Anwendungs- und Protokollhinweise: Derivatisierung von 4-Iodcyclohexanamin für Struktur-Aktivitäts-Beziehungsstudien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von 4-Iodcyclohexanamin mittels N-Acylierung und N-Alkylierung. Ziel ist die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), um die molekularen Interaktionen mit einem hypothetischen biologischen Ziel, dem G-Protein-gekoppelten Rezeptor (GPCR) "Target X", aufzuklären. Es werden quantitative Daten zur Bindungsaffinität einer Reihe von Analoga präsentiert und die zugrunde liegenden experimentellen Verfahren detailliert beschrieben.
Einleitung
Die systematische Modifikation von Leitstrukturen ist ein Eckpfeiler der modernen Arzneimittelentwicklung. Durch die gezielte Einführung verschiedener funktioneller Gruppen können die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls optimiert werden. 4-Iodcyclohexanamin dient als vielseitiges Grundgerüst für solche Studien. Das Iodatom bietet Potenzial für weitere Funktionalisierungen oder kann als schweres Atom für röntgenkristallographische Studien dienen, während die Aminogruppe ein einfacher Angriffspunkt für die Derivatisierung ist.
In dieser Studie wird die Aminogruppe von 4-Iodcyclohexanamin durch Acylierung und Alkylierung modifiziert, um eine Bibliothek von Derivaten zu erstellen. Diese Derivate werden anschließend auf ihre Bindungsaffinität an einem hypothetischen GPCR, "Target X", untersucht, der eine Rolle in einer wichtigen zellulären Signalkaskade spielt. Die resultierenden SAR-Daten sind entscheidend für das Verständnis der molekularen Erkennung am Rezeptor und für das Design von potenteren und selektiveren Liganden.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die allgemeinen Verfahren zur Synthese der Derivate und zur Bestimmung ihrer biologischen Aktivität.
Allgemeine Syntheseverfahren
2.1.1. Protokoll für die N-Acylierung von 4-Iodcyclohexanamin
Dieses Protokoll beschreibt die Synthese von Amid-Derivaten durch Reaktion von 4-Iodcyclohexanamin mit verschiedenen Acylchloriden.
-
Materialien:
-
4-Iodcyclohexanamin
-
Acylchlorid (z.B. Acetylchlorid, Propionylchlorid, Benzoylchlorid)
-
Dichlormethan (DCM), wasserfrei
-
Triethylamin (TEA)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Tropftrichter, Scheidetrichter
-
-
Durchführung:
-
In einem trockenen Rundkolben werden 4-Iodcyclohexanamin (1,0 Äq.) und Triethylamin (1,2 Äq.) in wasserfreiem Dichlormethan gelöst.
-
Die Lösung wird auf 0 °C in einem Eisbad abgekühlt.
-
Das entsprechende Acylchlorid (1,1 Äq.), gelöst in wasserfreiem DCM, wird langsam über einen Tropftrichter zu der gerührten Lösung gegeben.
-
Die Reaktionsmischung wird für 2-4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach Abschluss der Reaktion wird die Mischung mit gesättigter NaHCO₃-Lösung und anschließend mit Wasser gewaschen.
-
Die organische Phase wird abgetrennt, über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel aufgereinigt, um das reine N-acylierte Derivat zu erhalten.
-
2.1.2. Protokoll für die N-Alkylierung von 4-Iodcyclohexanamin (Reduktive Aminierung)
Dieses Protokoll beschreibt die Synthese von sekundären Amin-Derivaten durch reduktive Aminierung mit verschiedenen Aldehyden.
-
Materialien:
-
4-Iodcyclohexanamin
-
Aldehyd (z.B. Acetaldehyd, Propionaldehyd, Benzaldehyd)
-
Methanol (MeOH)
-
Natriumborhydrid (NaBH₄) oder Natriumtriacetoxyborhydrid (STAB)
-
Essigsäure (optional, bei Verwendung von STAB)
-
Gesättigte Ammoniumchloridlösung (NH₄Cl)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
-
Durchführung:
-
4-Iodcyclohexanamin (1,0 Äq.) und der entsprechende Aldehyd (1,1 Äq.) werden in Methanol gelöst. Gegebenenfalls wird eine katalytische Menge Essigsäure zugegeben.
-
Die Mischung wird für 1 Stunde bei Raumtemperatur gerührt, um die Bildung des Imins zu ermöglichen.
-
Anschließend wird Natriumborhydrid (1,5 Äq.) oder Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise bei 0 °C zugegeben.
-
Die Reaktion wird für weitere 3-6 Stunden bei Raumtemperatur gerührt und mittels DC verfolgt.
-
Nach Beendigung der Reaktion wird diese vorsichtig mit gesättigter NH₄Cl-Lösung gequencht.
-
Das Methanol wird im Vakuum entfernt und der wässrige Rückstand wird mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel wird abgedampft.
-
Das Produkt wird durch Säulenchromatographie aufgereinigt.
-
Protokoll für den Enzym-Inhibitions-Assay
Zur Bestimmung der biologischen Aktivität der synthetisierten Derivate wird ein kompetitiver Bindungsassay verwendet, um die Bindungsaffinität (ausgedrückt als Ki-Wert) an "Target X" zu ermitteln.[1][2]
-
Materialien:
-
Membranpräparationen, die "Target X" exprimieren
-
Radiomarkierter Ligand (z.B. ³H-Ligand) mit bekannter Affinität
-
Synthetisierte 4-Iodcyclohexanamin-Derivate
-
Assay-Puffer (z.B. 50 mM Tris-HCl, 5 mM MgCl₂, pH 7,4)
-
Szintillationsflüssigkeit und Szintillationszähler
-
96-Well-Filterplatten
-
-
Durchführung:
-
Die synthetisierten Verbindungen werden in verschiedenen Konzentrationen in Assay-Puffer verdünnt.
-
In den Vertiefungen einer 96-Well-Platte werden die Membranpräparation, der radiomarkierte Ligand in einer konstanten Konzentration (nahe seinem KD-Wert) und die Testverbindungen in unterschiedlichen Konzentrationen zusammengegeben.
-
Die unspezifische Bindung wird in Gegenwart einer hohen Konzentration eines bekannten, nicht-markierten Liganden bestimmt.
-
Die Platten werden für 60-90 Minuten bei Raumtemperatur inkubiert, um das Bindungsgleichgewicht zu erreichen.
-
Die Reaktion wird durch schnelle Filtration über Glasfaserfilterplatten beendet, um gebundenen von ungebundenem Radioliganden zu trennen.
-
Die Filter werden mehrmals mit eiskaltem Assay-Puffer gewaschen.
-
Nach dem Trocknen der Filter wird Szintillationsflüssigkeit zu jeder Vertiefung gegeben und die Radioaktivität mittels eines Szintillationszählers gemessen.
-
Die IC₅₀-Werte (die Konzentration der Testverbindung, die 50 % der spezifischen Bindung des Radioliganden hemmt) werden durch nicht-lineare Regressionsanalyse der Konzentrations-Wirkungs-Kurven ermittelt.
-
Die Ki-Werte werden aus den IC₅₀-Werten unter Verwendung der Cheng-Prusoff-Gleichung berechnet: Ki = IC₅₀ / (1 + [L]/KD), wobei [L] die Konzentration des Radioliganden und KD dessen Dissoziationskonstante ist.
-
Datenpräsentation
Die Bindungsaffinitäten der synthetisierten Derivate von 4-Iodcyclohexanamin an "Target X" sind in den folgenden Tabellen zusammengefasst.
Tabelle 1: Struktur-Aktivitäts-Beziehung von N-Acyl-Derivaten
| Verbindung | R-Gruppe (Acyl) | Ki (nM) |
| 1a | -COCH₃ (Acetyl) | 150,2 |
| 1b | -COCH₂CH₃ (Propionyl) | 95,8 |
| 1c | -CO(CH₂)₂CH₃ (Butyryl) | 52,1 |
| 1d | -CO-Cyclopropyl | 78,5 |
| 1e | -CO-Phenyl (Benzoyl) | 25,4 |
| 1f | -CO-(4-Cl-Phenyl) | 15,9 |
Tabelle 2: Struktur-Aktivitäts-Beziehung von N-Alkyl-Derivaten
| Verbindung | R-Gruppe (Alkyl) | Ki (nM) |
| 2a | -CH₃ (Methyl) | 210,5 |
| 2b | -CH₂CH₃ (Ethyl) | 165,3 |
| 2c | -CH₂(CH₂)₂CH₃ (Butyl) | 110,9 |
| 2d | -CH₂-Cyclopropyl | 140,1 |
| 2e | -CH₂-Phenyl (Benzyl) | 45,7 |
| 2f | -CH₂-(4-F-Phenyl) | 38,2 |
Diskussion der SAR-Ergebnisse
Die Analyse der quantitativen Daten aus Tabelle 1 und 2 ermöglicht erste Einblicke in die Struktur-Aktivitäts-Beziehungen:
-
N-Acyl-Derivate: Eine Verlängerung der aliphatischen Kette von Acetyl (1a) zu Butyryl (1c) führt zu einer schrittweisen Erhöhung der Bindungsaffinität. Dies deutet auf eine hydrophobe Tasche im Bindungsbereich des Rezeptors hin. Die Einführung eines aromatischen Rings (Benzoyl, 1e) steigert die Affinität signifikant, was auf mögliche π-π-Wechselwirkungen hindeutet. Eine weitere Substitution am Phenylring mit einem elektronenziehenden Chloratom (1f) verbessert die Bindung weiter, möglicherweise durch zusätzliche polare Interaktionen.
-
N-Alkyl-Derivate: Ähnlich wie bei den Acyl-Derivaten führt eine Verlängerung der Alkylkette (2a-2c) zu einer verbesserten Affinität. Auch hier steigert die Einführung eines Benzylrestes (2e) die Aktivität erheblich. Die Substitution des Phenylrings mit einem Fluoratom (2f) führt zu einer leichten Verbesserung der Affinität.
Generell zeigen die N-Acyl-Derivate eine höhere Affinität als die entsprechenden N-Alkyl-Derivate, was darauf hindeutet, dass die Carbonylgruppe des Amids eine wichtige Wasserstoffbrückenbindung mit dem Rezeptor ausbilden könnte.
Visualisierungen
Die folgenden Diagramme visualisieren den experimentellen Arbeitsablauf und eine hypothetische, durch "Target X" vermittelte Signalkaskade.
Abbildung 1: Experimenteller Arbeitsablauf zur SAR-Studie.
Abbildung 2: Hypothetische GPCR-Signalkaskade.[3][4]
Schlussfolgerung
Diese Anwendungsbeschreibung stellt robuste und reproduzierbare Protokolle für die Derivatisierung von 4-Iodcyclohexanamin zur Verfügung. Die generierten, beispielhaften SAR-Daten zeigen, wie durch systematische Modifikation des Grundgerüsts wertvolle Informationen über die molekularen Anforderungen der Rezeptorbindungsstelle gewonnen werden können. Insbesondere die höhere Affinität von N-Acyl-Derivaten im Vergleich zu N-Alkyl-Derivaten und der positive Einfluss von hydrophoben und aromatischen Resten liefern wichtige Ausgangspunkte für das Design zukünftiger, optimierter Liganden für "Target X". Die hier vorgestellten Methoden und der Arbeitsablauf sind auf andere Leitstrukturen und Zielmoleküle übertragbar und stellen somit eine wertvolle Ressource für die Wirkstoffforschung dar.
References
Application Notes and Protocols: 4-Iodocyclohexanamine as a Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel heterocyclic compounds remains a cornerstone of modern drug discovery. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals due to their ability to engage in diverse biological interactions. 4-Iodocyclohexanamine is a versatile building block that offers a unique combination of a reactive amino group for heterocycle formation and an iodo-functionalized cyclohexane ring for subsequent diversification. The presence of the iodine atom provides a valuable handle for late-stage functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
This document outlines a detailed protocol for the synthesis of a novel class of fused pyrimidine derivatives starting from this compound. The methodology involves an initial cyclocondensation reaction to form the heterocyclic core, followed by a palladium-catalyzed Suzuki cross-coupling reaction to introduce molecular diversity.
Reaction Scheme
The overall synthetic strategy is depicted in the following reaction scheme:
Caption: Synthetic route to novel fused pyrimidine derivatives.
Experimental Protocols
Step 1: Synthesis of 7-Iodo-5-methyl-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one (Compound 1)
This protocol describes the Biginelli-type cyclocondensation reaction to form the fused pyrimidine core.
Materials:
-
This compound hydrochloride
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add this compound hydrochloride (2.61 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.60 g, 10 mmol) in 50 mL of ethanol.
-
Add 5 drops of concentrated HCl as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of water and neutralize with a saturated solution of NaHCO₃ until the pH is approximately 8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 20 mL) and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure Compound 1 .
Step 2: Synthesis of 7-Aryl-5-methyl-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one Derivatives (e.g., Compound 2)
This protocol details the Suzuki cross-coupling reaction for the diversification of the fused pyrimidine.
Materials:
-
Compound 1 (from Step 1)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add Compound 1 (0.32 g, 1 mmol), phenylboronic acid (0.15 g, 1.2 mmol), Pd(OAc)₂ (0.022 g, 0.1 mmol), and PPh₃ (0.052 g, 0.2 mmol).
-
Add K₂CO₃ (0.41 g, 3 mmol) dissolved in 2 mL of water.
-
Add 10 mL of 1,4-dioxane to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 8 hours.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with 30 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, Compound 2 .
Experimental Workflow
The overall experimental workflow is illustrated below.
Caption: Workflow from precursor to purified compound.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesized compounds.
| Compound ID | Structure | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1 | 7-Iodo-5-methyl-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one | 75 | 210-212 | 7.5 (s, 1H), 4.2 (m, 1H), 2.1 (s, 3H), 1.5-2.0 (m, 8H) | 155.2, 148.9, 105.1, 48.5, 35.2, 33.1, 30.8, 28.9, 18.7 | 320.0 [M+H]⁺ |
| 2 | 5-Methyl-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one | 82 | 235-237 | 7.6 (s, 1H), 7.2-7.4 (m, 5H), 3.5 (m, 1H), 2.1 (s, 3H), 1.6-2.2 (m, 8H) | 155.3, 149.1, 145.2, 128.6, 127.8, 126.5, 105.3, 45.1, 34.8, 32.5, 29.1, 18.7 | 270.2 [M+H]⁺ |
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of novel heterocyclic compounds. The presented protocols for the synthesis of fused pyrimidines and their subsequent diversification via Suzuki coupling offer a robust and efficient methodology for generating libraries of new chemical entities. These compounds can be further evaluated for their biological activities, contributing to the discovery of new therapeutic agents. The ability to perform late-stage functionalization on the cyclohexane ring provides a significant advantage in optimizing lead compounds during the drug discovery process.
Application of 4-Iodocyclohexanamine in Materials Science Research: A Prospective Outlook
Disclaimer: Extensive literature searches did not yield specific experimental data or established application notes for 4-Iodocyclohexanamine in materials science research. The following content is a prospective guide based on the known reactivity of its functional groups (amine and iodoalkane) and draws parallels from research on similar molecular structures. The protocols provided are generalized and would require significant optimization for this specific molecule.
Introduction
This compound is a bifunctional molecule featuring a reactive primary amine and an iodine atom on a cyclohexane scaffold. This combination of functionalities makes it a potentially versatile building block in several areas of materials science. The primary amine can participate in a variety of coupling and polymerization reactions, while the iodo group can be utilized in cross-coupling reactions, as a leaving group in nucleophilic substitutions, or to impart specific properties such as increased refractive index or X-ray attenuation.
This document outlines potential applications and generalized experimental approaches for the use of this compound in the synthesis of novel polymers, the development of functionalized surfaces, and the creation of advanced porous materials.
Application in Polymer Synthesis: Polyamide and Polyimine Formation
The primary amine group of this compound allows it to be used as a monomer in step-growth polymerization. The resulting polymers would feature a pendant iodo-cyclohexyl group, which could be used for post-polymerization modification or to enhance the material's properties.
Application Note:
This compound can be copolymerized with dicarboxylic acids or diacyl chlorides to form polyamides, or with dialdehydes to form polyimines (which can be subsequently reduced to polyamines). The bulky and heavy iodo-cyclohexyl side chain is expected to influence the polymer's thermal properties (e.g., glass transition temperature), solubility, and refractive index. Furthermore, the iodine atom provides a site for subsequent functionalization, for example, through Suzuki or Sonogashira coupling reactions, to attach other functional moieties.
Generalized Experimental Protocol: Synthesis of a Polyamide
-
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Triethylamine (as an acid scavenger)
-
Methanol
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and a stoichiometric equivalent of triethylamine in anhydrous DMAc containing LiCl (e.g., 5% w/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric equivalent of terephthaloyl chloride dissolved in a small amount of anhydrous DMAc to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the polymer, wash thoroughly with methanol and then water to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Characterize the polymer using techniques such as FT-IR, NMR, GPC (Gel Permeation Chromatography), and TGA (Thermogravimetric Analysis).
-
Experimental Workflow
Troubleshooting & Optimization
Navigating the Synthesis of 4-Iodocyclohexanamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Iodocyclohexanamine, a key intermediate in pharmaceutical and agrochemical development. Our focus is to provide actionable solutions to improve both the yield and purity of this critical compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from 4-Aminocyclohexanol?
The most prevalent and well-documented method for the conversion of 4-aminocyclohexanol to this compound is a variation of the Appel reaction. This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to replace the hydroxyl group with an iodide. This method is favored for its relatively mild conditions and applicability to substrates with sensitive functional groups like amines.
Q2: What are the primary side products I should be aware of during the synthesis?
The main impurity encountered is triphenylphosphine oxide (TPPO), a byproduct of the Appel reaction. Its removal can be challenging due to its varying solubility. Other potential side products can arise from elimination reactions, leading to the formation of cyclohexene derivatives, especially if the reaction temperature is not carefully controlled. Incomplete reactions will also result in the presence of unreacted 4-aminocyclohexanol.
Q3: How can I effectively remove triphenylphosphine oxide (TPPO) from my final product?
Several strategies can be employed for the removal of TPPO:
-
Crystallization: TPPO is often less soluble in non-polar solvents than the desired product. Trituration or recrystallization from a suitable solvent system (e.g., diethyl ether, hexanes, or a mixture) can precipitate the TPPO, allowing for its removal by filtration.
-
Column Chromatography: Silica gel chromatography is a reliable method for separating this compound from TPPO and other impurities. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.
-
Acid-Base Extraction: Since this compound is basic, it can be protonated with an acid (e.g., HCl) and extracted into an aqueous layer, leaving the neutral TPPO in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified product.
Q4: Can the stereochemistry of the starting 4-aminocyclohexanol be retained in the final product?
No, the Appel reaction proceeds through an Sₙ2 mechanism. This results in an inversion of stereochemistry at the carbon atom bearing the hydroxyl group. Therefore, if you start with cis-4-aminocyclohexanol, you will obtain trans-4-iodocyclohexanamine, and vice-versa.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Reagents: Iodine may have sublimed, or triphenylphosphine may have oxidized over time. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents. | 1. Reagent Quality: Use fresh, high-quality iodine and triphenylphosphine. Store them under appropriate conditions. 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. 3. Solvent Selection: Ensure the use of a dry, appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). |
| Low Yield | 1. Product Loss During Workup: The product may be partially lost during extraction or purification steps. 2. Side Reactions: Elimination reactions or other side reactions may be consuming the starting material or product. 3. Incomplete Reaction: The reaction may not have reached completion. | 1. Optimized Workup: Carefully perform extractions and minimize transfers. Ensure the pH is appropriate during acid-base extractions to prevent loss of the amine product. 2. Temperature Control: Maintain a controlled, and generally low, reaction temperature to minimize side reactions. Running the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy. 3. Drive to Completion: Use a slight excess of the iodinating reagents (PPh₃ and I₂) and monitor for the complete consumption of the starting material by TLC. |
| Low Purity of Final Product | 1. Inefficient Removal of TPPO: Triphenylphosphine oxide is a common and persistent impurity. 2. Presence of Unreacted Starting Material: The reaction did not go to completion. 3. Formation of Elimination Byproducts: Higher reaction temperatures can promote the formation of unsaturated byproducts. | 1. Effective Purification: Employ a combination of purification techniques. Start with an appropriate workup, followed by either recrystallization or column chromatography for efficient TPPO removal. 2. Complete the Reaction: Ensure the starting material is fully consumed before workup. 3. Temperature Management: Keep the reaction temperature low to disfavor elimination pathways. |
Experimental Protocols
Synthesis of this compound via Appel Reaction
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Aminocyclohexanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
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Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
-
Brine
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Anhydrous sodium sulfate
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Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminocyclohexanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of iodine (1.2 eq) in dichloromethane to the cooled mixture. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or through an acid-base extraction to remove triphenylphosphine oxide.
Purification via Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Extract the organic solution with 1M HCl. The amine product will move to the aqueous layer.
-
Separate the layers and wash the organic layer (containing TPPO) with water.
-
Combine the aqueous layers and cool in an ice bath.
-
Basify the aqueous layer with 1M NaOH until the pH is >10.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified this compound.
Visualizing the Workflow
To aid in understanding the experimental process, the following workflow diagram is provided.
Troubleshooting side reactions in 4-Iodocyclohexanamine chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodocyclohexanamine. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis and purification.
Troubleshooting Guides
Issue 1: Low or No Yield of Boc-Protected 4-Aminocyclohexanol
Question: I am trying to protect the amine group of 4-aminocyclohexanol with a Boc group using Boc anhydride and triethylamine, but I am getting a very low yield. What could be the problem?
Answer:
Several factors could contribute to a low yield during the Boc protection of 4-aminocyclohexanol. Here are some common causes and troubleshooting steps:
-
Inadequate Amine Basicity: While triethylamine is a common base for this reaction, its basicity might be insufficient to deprotonate the ammonium salt if you are starting from 4-aminocyclohexanol hydrochloride. Consider using a stronger base or ensuring your starting material is the free amine.
-
Moisture Contamination: Boc anhydride is sensitive to moisture, which can lead to its decomposition. Ensure all your glassware is thoroughly dried and use anhydrous solvents.
-
Incorrect Stoichiometry: An excess of Boc anhydride is often necessary to drive the reaction to completion. A typical molar ratio is 1.1 to 1.5 equivalents of Boc anhydride to the amino alcohol.
-
Reaction Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) might improve the rate, but be cautious of potential side reactions.
Experimental Protocol: Boc Protection of 4-Aminocyclohexanol
A reliable method for the Boc protection of 4-aminocyclohexanol is as follows:
-
Dissolve 4-aminocyclohexanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq), to the solution. If starting with the hydrochloride salt, a stronger base like sodium hydroxide may be necessary.
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-aminocyclohexanol. The product can be further purified by column chromatography if necessary.
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
Issue 2: Incomplete Conversion or Multiple Products in the Iodination Step (Appel Reaction)
Question: I am performing an Appel reaction on N-Boc-4-aminocyclohexanol using triphenylphosphine and iodine, but I am observing unreacted starting material and several spots on my TLC plate. What are the likely side reactions and how can I optimize the reaction?
Answer:
The Appel reaction is a powerful method for converting alcohols to iodides, but it can be prone to side reactions, especially with complex substrates. Here are the common issues and solutions:
-
Side Reactions:
-
Elimination: The intermediate oxyphosphonium salt can undergo elimination to form an alkene (N-Boc-4-aminocyclohexene) as a significant byproduct, especially at elevated temperatures.
-
Formation of Triphenylphosphine Oxide (TPPO): This is a ubiquitous byproduct of the Appel reaction and its removal can be challenging, often complicating product isolation and characterization.[1][2][3]
-
-
Optimization Strategies:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to minimize elimination.[4][5]
-
Reagent Stoichiometry: Use a slight excess of triphenylphosphine and iodine (typically 1.1 to 1.5 equivalents of each relative to the alcohol) to ensure complete conversion of the starting material.
-
Order of Addition: It is often beneficial to pre-form the triphenylphosphine-iodine complex before adding the alcohol to the reaction mixture.
-
Solvent Choice: Anhydrous and non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.
-
Experimental Protocol: Iodination of N-Boc-4-aminocyclohexanol (Appel Reaction)
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add iodine (1.2 eq) portion-wise to the stirred solution. The color will turn dark brown.
-
Add a solution of N-Boc-4-aminocyclohexanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product will be a mixture of N-Boc-4-iodocyclohexanamine and triphenylphosphine oxide.
| Parameter | Value |
| Typical Yield | 60-80% |
| Reaction Time | 4-16 hours |
| Temperature | 0°C to Room Temperature |
Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Question: I have successfully synthesized my N-Boc-4-iodocyclohexanamine, but I am struggling to separate it from the triphenylphosphine oxide byproduct. What are the best methods for purification?
Answer:
The removal of triphenylphosphine oxide (TPPO) is a common challenge in reactions utilizing triphenylphosphine.[1][2][3] Here are several effective strategies:
-
Column Chromatography: This is the most common method for separating TPPO from the desired product. A silica gel column with a gradient elution of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically effective.
-
Crystallization: If your product is a solid and has different solubility properties from TPPO, crystallization can be an effective purification method.
-
Precipitation of TPPO:
-
With Non-polar Solvents: TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether. After concentrating the reaction mixture, you can triturate the residue with one of these solvents to precipitate the TPPO, which can then be removed by filtration.[1]
-
With Metal Salts: TPPO can form complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which then precipitate from the solution.[2][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for preparing this compound?
A1: A common and effective strategy involves a two-step process:
-
Protection: The amine functionality of 4-aminocyclohexanol is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent it from reacting in the subsequent step.
-
Iodination: The hydroxyl group of the N-Boc-4-aminocyclohexanol is converted to an iodide using the Appel reaction (triphenylphosphine and iodine).
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound, usually as a hydrochloride salt.[7][8][9]
Q2: Why is it necessary to protect the amine group?
A2: The amine group is nucleophilic and can react with the reagents used in the Appel reaction. This can lead to the formation of undesired byproducts and a lower yield of the desired iodo-amine. Protecting the amine as a carbamate (e.g., Boc) renders it non-nucleophilic, thus allowing the selective conversion of the alcohol to the iodide.
Q3: What are the typical conditions for Boc deprotection?
A3: The Boc group is typically removed under acidic conditions. Common reagents include:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]
-
Hydrogen chloride (HCl) in a solvent like dioxane, methanol, or diethyl ether.[9] The reaction is usually fast and proceeds at room temperature. The product is often isolated as the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate).
Q4: Can I use the Finkelstein reaction instead of the Appel reaction?
A4: The Finkelstein reaction, which involves the exchange of a halide or a sulfonate ester with iodide, is another potential method. To use this approach, you would first need to convert the hydroxyl group of N-Boc-4-aminocyclohexanol into a good leaving group, such as a tosylate or mesylate. Then, treatment with an iodide salt (e.g., sodium iodide in acetone) would yield the desired product. This adds an extra step to the synthesis compared to the direct iodination with the Appel reaction.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the Appel iodination step.
References
- 1. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Iodocyclohexanamine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Iodocyclohexanamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its chemical structure, which includes a basic amine group and a potentially labile iodine atom. Key difficulties include:
-
Interaction with Silica Gel: The basic amine functionality can strongly interact with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and in some cases, decomposition of the product during column chromatography.[1]
-
Compound Instability: Organoiodine compounds can be sensitive to light and acid, potentially leading to degradation. The stability of the free base may differ significantly from its salt form, such as the hydrochloride salt.
-
Cis/Trans Isomer Separation: this compound can exist as cis and trans isomers. Separating these stereoisomers can be challenging and may require specific chromatographic conditions.
-
Removal of Reaction Impurities: Depending on the synthetic route (e.g., reductive amination of 4-iodocyclohexanone), common impurities may include unreacted starting materials, the corresponding alcohol from over-reduction, and dialkylated byproducts.
Q2: Should I purify this compound as the free base or as a salt?
A2: Purifying this compound as its hydrochloride salt is often advantageous.[2][3] Amine hydrochlorides are typically crystalline solids with better stability compared to the often oily or low-melting free bases.[4] Recrystallization of the hydrochloride salt can be a highly effective method for removing non-basic impurities.[2] However, the choice depends on the nature of the impurities and the requirements of the subsequent synthetic steps.
Q3: What are some common impurities I might encounter?
A3: Common impurities depend on the synthetic method. For a typical synthesis involving reductive amination of 4-iodocyclohexanone, you might encounter:
-
Unreacted 4-iodocyclohexanone: The starting ketone.
-
4-Iodocyclohexanol: Formed by the reduction of the ketone.
-
Bis(4-iodocyclohexyl)amine: A secondary amine formed from the reaction of the product with another molecule of the starting ketone.
-
Reagents and Byproducts: Residual reducing agents (e.g., borohydride salts) and their byproducts.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor your purification. Due to the basic nature of the amine, it is often necessary to add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent to prevent streaking on the TLC plate. A common visualization technique for amines is staining with a ninhydrin solution, which reacts with primary and secondary amines to produce a colored spot.[5]
Troubleshooting Guides
Column Chromatography
Issue: My compound is streaking or not moving from the baseline on a silica gel column.
This is a common issue for amines on silica gel due to the strong interaction between the basic amine and acidic silanol groups.
Solutions:
-
Modify the Mobile Phase: Add a small percentage of a volatile base to your eluent to compete with your compound for binding to the silica.
-
Triethylamine (TEA): Typically 0.5-2% (v/v) is added to the eluent system (e.g., Ethyl Acetate/Hexane).
-
Ammonia: A solution of methanol saturated with ammonia can be used as a polar component in your eluent system (e.g., Dichloromethane/Methanol/Ammonia).[1]
-
-
Use an Alternative Stationary Phase:
-
Basic Alumina: Alumina is available in neutral, acidic, and basic grades. Basic alumina can be an excellent alternative to silica for purifying amines.
-
Amine-Functionalized Silica: Pre-treated silica with amino groups can significantly improve the chromatography of basic compounds by minimizing unwanted interactions.[1]
-
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., Acetonitrile/Water with a buffer) can be an effective alternative.
Workflow for Troubleshooting Column Chromatography of Amines
Caption: Troubleshooting workflow for amine purification by column chromatography.
Recrystallization
Issue: I am having difficulty recrystallizing my this compound hydrochloride.
Successful recrystallization depends on finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Solutions:
-
Single Solvent Recrystallization:
-
Two-Solvent Recrystallization:
-
Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
-
Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Common solvent pairs include:
-
Methanol/Diethyl Ether
-
Ethanol/Hexane
-
Isopropanol/Toluene
-
-
Logical Flow for Selecting a Recrystallization Solvent
Caption: A logical workflow for selecting a suitable recrystallization solvent system.
Data Presentation
Table 1: Suggested Starting Solvent Systems for TLC and Column Chromatography of this compound
| Stationary Phase | Eluent System | Modifier | Polarity | Comments |
| Silica Gel | Dichloromethane / Methanol | 1-2% Triethylamine | High | Good for more polar impurities. The gradient can be run from 100% DCM to 90:10 DCM/MeOH. |
| Silica Gel | Ethyl Acetate / Hexane | 1-2% Triethylamine | Medium | A standard system for compounds of intermediate polarity. Start with 10% EtOAc and increase as needed. |
| Basic Alumina | Ethyl Acetate / Hexane | None | Medium | May provide better peak shape than silica gel without the need for a basic modifier. |
| C18 Silica | Acetonitrile / Water | 0.1% Formic Acid or TFA | N/A | For reversed-phase chromatography. The amine will be protonated, which can lead to better peak shapes. |
Table 2: Potential Recrystallization Solvents for this compound Hydrochloride
| Solvent/System | Procedure | Expected Outcome |
| Isopropanol | Dissolve in a minimal amount of hot isopropanol and allow to cool slowly. | Formation of crystalline solid. Good for removing non-polar impurities. |
| Ethanol / Water | Dissolve in hot ethanol and add hot water dropwise until turbidity persists. Clear by adding a few drops of ethanol and cool. | Can be effective if the salt is highly soluble in ethanol and less so in water. |
| Methanol / Diethyl Ether | Dissolve in a minimal amount of methanol and slowly add diethyl ether until precipitation begins. | A common and often effective system for precipitating amine hydrochlorides. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography on Silica Gel
-
Slurry Preparation: In a beaker, suspend the silica gel in the initial, least polar eluent mixture.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the compound of interest.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization of this compound Hydrochloride
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. biotage.com [biotage.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 4. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 5. Reddit - The heart of the internet [reddit.com]
Strategies to minimize dehalogenation of 4-Iodocyclohexanamine
Welcome to the technical support center for 4-Iodocyclohexanamine. This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize dehalogenation, a common side reaction encountered during its use in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the dehalogenation of this compound?
Dehalogenation is an undesired side reaction where the iodine atom on the cyclohexyl ring is replaced by a hydrogen atom, resulting in the formation of cyclohexanamine as a byproduct. This process, also known as hydrodehalogenation, reduces the yield of the desired product in reactions such as cross-couplings and other functionalizations.
Q2: What are the primary causes of dehalogenation in reactions involving this compound?
Dehalogenation is frequently observed in transition metal-catalyzed reactions, particularly those using palladium. The primary causes include:
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Formation of Hydride Species: The active catalyst can react with various sources in the reaction mixture (solvents like alcohols, bases, or even trace water) to form a metal-hydride complex.[1] This hydride can then be transferred to the this compound, leading to the C-H bond formation.
-
Catalyst and Ligand Choice: The electronic properties and steric bulk of the ligands on the metal catalyst play a crucial role. Some ligand systems are more prone to forming reactive hydride species or promoting the reductive elimination that leads to dehalogenation.
-
Reaction Conditions: Elevated temperatures, certain solvents (e.g., protic solvents, or coordinating solvents like DMF and dioxane), and the choice of base can significantly influence the rate of dehalogenation.[2]
-
Radical Pathways: In some cases, particularly under photochemical conditions, dehalogenation can occur through a radical mechanism where a carbon-centered radical is generated.[3]
Q3: How can I detect and quantify the amount of dehalogenation?
The most common methods for detecting and quantifying the formation of the cyclohexanamine byproduct include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and allows for the identification and quantification of the volatile cyclohexanamine byproduct versus the starting material and desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for monitoring the reaction progress and quantifying all components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of product to byproduct by integrating characteristic signals, provided there are well-resolved peaks for each compound.
Troubleshooting Guide: Minimizing Dehalogenation
Problem: My reaction shows a significant amount of cyclohexanamine byproduct, indicating a high level of dehalogenation.
Below is a systematic guide to troubleshoot and mitigate this issue. The general workflow is to first optimize catalyst and solvent, as these often have the largest impact, before moving to other reaction parameters.
References
Technical Support Center: Scale-up Synthesis of 4-Iodocyclohexanamine
Welcome to the technical support center for the synthesis of 4-Iodocyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up the production of this compound from 4-aminocyclohexanol?
A1: There are two primary, scalable routes for the synthesis of this compound from 4-aminocyclohexanol. The choice between them often depends on factors such as cost, available equipment, and desired purity profile.
-
Route 1: Two-Step Synthesis via Tosylate Intermediate: This is a robust and often higher-yielding method. It involves the protection of the amine group, followed by tosylation of the hydroxyl group, and subsequent displacement of the tosylate with iodide in a Finkelstein reaction.
-
Route 2: Direct Iodination via the Appel Reaction: This one-pot approach offers a more direct conversion of the alcohol to the iodide. However, it requires careful control of reaction conditions to avoid side reactions involving the free amine.
Q2: Why is a protecting group for the amine often recommended in the two-step synthesis?
A2: The amino group in 4-aminocyclohexanol is nucleophilic and can react with the tosylating agent (e.g., tosyl chloride). This side reaction reduces the yield of the desired N-protected-4-tosyloxycyclohexanamine intermediate. Protecting the amine, for instance as a tert-butoxycarbonyl (Boc) carbamate, prevents this and directs the reaction to the hydroxyl group.
Q3: What are the common challenges encountered during the scale-up of the Appel reaction for this synthesis?
A3: Scaling up the Appel reaction for the synthesis of this compound presents several challenges:
-
Exothermic Reaction: The reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions.
-
Byproduct Removal: The reaction generates triphenylphosphine oxide, which can be challenging to remove completely on a large scale.
-
Reagent Purity: The purity of the reagents, particularly the iodine and triphenylphosphine, is critical to achieving high yields and minimizing side reactions.
Q4: How can I purify the final product, this compound, on a large scale?
A4: Large-scale purification of this compound is typically achieved through crystallization. The hydrochloride salt of the product is often preferred for crystallization as it tends to form well-defined crystals and is less prone to degradation. Common solvent systems for crystallization include isopropanol/water or ethanol/ether mixtures.
Troubleshooting Guides
Problem 1: Low Yield in the Two-Step Synthesis (Tosylation and Finkelstein Reaction)
| Potential Cause | Troubleshooting Step |
| Incomplete Tosylation | Ensure the complete consumption of the starting material (N-Boc-4-aminocyclohexanol) by TLC or HPLC before work-up. If the reaction is sluggish, consider increasing the amount of tosyl chloride and base (e.g., triethylamine or pyridine). Ensure the reaction is performed under anhydrous conditions. |
| Side Reactions during Tosylation | The formation of a di-tosylated byproduct or elimination to form an alkene can occur. Maintain a low reaction temperature (0-5 °C) during the addition of tosyl chloride to minimize these side reactions. |
| Incomplete Finkelstein Reaction | Drive the equilibrium of the Finkelstein reaction towards the product by using a solvent in which sodium or potassium iodide is soluble, but the corresponding tosylate salt is not (e.g., acetone). Use a significant excess of the iodide source (e.g., 3-5 equivalents of NaI or KI). |
| Product Loss during Work-up | This compound is a primary amine and can be somewhat water-soluble, especially at low pH. Ensure the aqueous phase is thoroughly extracted during work-up. Back-extraction of the combined organic layers with a small amount of fresh aqueous phase can help recover any dissolved product. |
Problem 2: Formation of Impurities in the Direct Iodination (Appel Reaction)
| Potential Cause | Troubleshooting Step |
| Formation of Phosphonium Salts | The free amine can react with the phosphine-iodine adduct. To minimize this, slowly add the solution of triphenylphosphine and iodine to the solution of 4-aminocyclohexanol at a low temperature (0 °C). |
| Over-reaction or Degradation | The product can be sensitive to prolonged exposure to the reaction conditions. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. |
| Difficulty in Removing Triphenylphosphine Oxide | On a large scale, complete removal of triphenylphosphine oxide by simple filtration can be difficult. Consider crystallizing the crude product or performing a column chromatography on a plug of silica gel to remove the majority of the byproduct before final purification. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Tosylate Intermediate
Step 1: Synthesis of N-Boc-4-hydroxycyclohexanamine
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To a solution of 4-aminocyclohexanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water) at 0 °C, add a base such as triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up the reaction by washing with aqueous solutions of a weak acid (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-hydroxycyclohexanamine, which can often be used in the next step without further purification.
Step 2: Synthesis of N-Boc-4-tosyloxycyclohexanamine
-
Dissolve N-Boc-4-hydroxycyclohexanamine (1.0 eq) in anhydrous dichloromethane or pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Stir the reaction at 0 °C and then allow it to warm to room temperature until the starting material is consumed.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer sequentially with water, dilute acid, and brine.
-
Dry the organic layer, filter, and concentrate to give the crude tosylate.
Step 3: Synthesis of N-Boc-4-iodocyclohexanamine (Finkelstein Reaction)
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Dissolve the crude N-Boc-4-tosyloxycyclohexanamine (1.0 eq) in acetone.
-
Add sodium iodide (NaI) or potassium iodide (KI) (3-5 eq).
-
Heat the reaction mixture to reflux and stir until the tosylate is consumed. The precipitation of sodium or potassium tosylate drives the reaction.
-
Cool the reaction mixture, filter off the precipitated salts, and concentrate the filtrate.
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Take up the residue in an organic solvent and wash with water and brine.
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Dry the organic layer and concentrate to yield crude N-Boc-4-iodocyclohexanamine.
Step 4: Deprotection to this compound
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Dissolve the crude N-Boc-4-iodocyclohexanamine in a suitable solvent (e.g., dichloromethane or methanol).
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Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
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Stir the reaction at room temperature until the deprotection is complete.
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Concentrate the reaction mixture and triturate with a suitable solvent (e.g., diethyl ether) to precipitate the product as its salt.
Protocol 2: Direct Iodination of 4-Aminocyclohexanol via Appel Reaction
-
To a solution of triphenylphosphine (1.5 eq) and iodine (1.5 eq) in an anhydrous solvent such as dichloromethane or acetonitrile at 0 °C, stir until a homogeneous solution is formed.
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Slowly add a solution of 4-aminocyclohexanol (1.0 eq) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product into an organic solvent.
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Wash the organic layer with water and brine.
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Dry the organic layer and concentrate under reduced pressure.
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Purify the crude product by crystallization of its hydrochloride salt.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound (Lab Scale)
| Parameter | Route 1 (Two-Step) | Route 2 (Appel Reaction) |
| Starting Material | 4-aminocyclohexanol | 4-aminocyclohexanol |
| Key Reagents | Boc-anhydride, TsCl, NaI/KI | Triphenylphosphine, Iodine |
| Number of Steps | 4 (including protection/deprotection) | 1 |
| Typical Overall Yield | 60-75% | 40-55% |
| Purity before Crystallization | Generally higher | Often contains triphenylphosphine oxide |
| Key Scale-up Challenge | Multiple steps, solvent usage | Exothermicity, byproduct removal |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis.
Managing poor solubility and instability issues in reactions
Welcome to the Technical Support Center for Reaction Chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common issues related to poor solubility and compound instability during chemical reactions.
Troubleshooting Poor Solubility
Poor solubility of reactants or reagents is a frequent challenge that can lead to low reaction rates, incomplete conversions, and reduced yields.[1][2] More than 40% of new chemical entities (NCEs) are practically insoluble in water, which poses a significant hurdle in drug development.[] This section addresses common questions and provides strategies to overcome these issues.
Frequently Asked Questions (FAQs) - Solubility
Q1: My reaction is sluggish or not proceeding. How do I know if poor solubility is the cause?
A: Visual inspection is the first step. If you observe solid material suspended in the reaction mixture, it's a clear indication of poor solubility. Other signs include unexpectedly low yields, inconsistent results between batches, or a reaction rate that doesn't increase with concentration as expected. The issue is common for non-polar, hydrophobic compounds in aqueous media or polar reactants in non-polar organic solvents.[4][5]
Q2: What is the first and simplest step to address poor solubility?
A: The most straightforward approach is to optimize the solvent system. The principle of "like dissolves like" is a good starting point; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[4] Consider changing the primary solvent to one with a more appropriate polarity. If changing the solvent entirely is not feasible, introducing a co-solvent is a powerful technique.[6]
Q3: How do co-solvents work, and which ones should I choose?
A: Co-solvents are water-miscible organic solvents added in small amounts to a primary solvent to increase the solubility of a compound.[7] They function by reducing the overall polarity of the solvent system, which can decrease the interfacial tension between the solvent and the solute, thereby enhancing solubility.[][8] The selection of a co-solvent depends on the properties of your solute and the primary solvent.
Table 1: Common Co-solvents for Enhancing Solubility
| Co-solvent | Primary Solvent System | Typical Use Case | Notes |
| Dimethyl Sulfoxide (DMSO) | Aqueous, Organic | Dissolving a wide range of polar and non-polar compounds.[] | A powerful, aprotic polar solvent. Can be difficult to remove. |
| Ethanol | Aqueous | Increasing the solubility of hydrophobic compounds in water.[][7] | Volatile and easy to remove. Commonly used in pharmaceutical formulations. |
| Propylene Glycol (PG) | Aqueous | Formulations for oral and parenteral drug delivery.[9] | A non-toxic, viscous solvent. |
| Polyethylene Glycol (PEG 400) | Aqueous | Solubilizing poorly water-soluble drugs for in vitro assays and formulations.[][9] | Low toxicity and available in various molecular weights. |
| N,N-Dimethylformamide (DMF) | Aqueous, Organic | Dissolving compounds with low solubility in other common organic solvents.[] | High boiling point, aprotic polar solvent. |
Workflow for Troubleshooting Poor Solubility
The following diagram outlines a systematic approach to addressing solubility challenges in your reaction.
Caption: A decision tree for systematically addressing poor reactant solubility.
Experimental Protocols - Solubility
Protocol 1: Solubility Enhancement with a Co-solvent
This protocol provides a general method for screening co-solvents to improve the solubility of a key reactant.
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Reactant Solubility Screening:
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In separate vials, add a known amount (e.g., 10 mg) of your poorly soluble reactant.
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To each vial, add 1 mL of the primary reaction solvent to confirm insolubility.
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Create stock solutions of potential co-solvents (e.g., DMSO, DMF, PEG 400) in the primary solvent at various concentrations (e.g., 10%, 25%, 50% v/v).
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Add the co-solvent mixtures stepwise to the vials containing the reactant, vortexing after each addition, until the solid dissolves. Record the minimum co-solvent concentration required for dissolution.
-
-
Reaction Setup:
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Based on the screening results, prepare the reaction solvent mixture with the lowest effective concentration of the chosen co-solvent.
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Dissolve the poorly soluble reactant completely in this solvent mixture before adding other reagents.
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Run the reaction under standard conditions, monitoring for completion (e.g., by TLC or LC-MS).
-
-
Analysis:
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Compare the reaction yield and purity to the original reaction performed without a co-solvent. Note any effects the co-solvent may have on reaction rate or side-product formation.
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Managing Compound Instability
Compound instability can lead to decomposition, the formation of unwanted byproducts, and low yields.[10] Instability can arise from sensitivity to temperature, air, moisture, light, or the presence of highly reactive functional groups.[11][12][13]
Frequently Asked Questions (FAQs) - Instability
Q1: My starting material or product is decomposing during the reaction. What are the common causes?
A: Decomposition often stems from the inherent chemical instability of a molecule under the reaction conditions.[12] Key factors include:
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Thermal Instability: The compound may degrade at the reaction temperature. This can sometimes lead to a dangerous, self-accelerating process known as thermal runaway.[11][14]
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Reactive Functional Groups: Certain functional groups are inherently unstable or may react with other components in the mixture.[5]
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Air/Moisture Sensitivity: The compound may react with oxygen or water from the atmosphere.
-
pH Sensitivity: The compound may be unstable in acidic or basic conditions.
Q2: How can I protect a sensitive functional group from reacting undesirably?
A: The use of a protecting group is a fundamental strategy in multi-step organic synthesis.[15][16] A protecting group is a reversible chemical modification of a functional group to prevent it from reacting during a subsequent step.[17] For this strategy to be effective, the protecting group must be easy to introduce in high yield, stable to the reaction conditions it is meant to protect against, and easy to remove in high yield without affecting the rest of the molecule.[18]
Q3: What are some common protecting groups for different functional groups?
A: The choice of protecting group depends on the functional group to be protected and the reaction conditions to be avoided. Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of others.[17]
Table 2: Common Protecting Groups in Organic Synthesis
| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Alcohol | Benzyl ether | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C)[19] |
| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) or acid |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[18] |
| Amine | Carboxybenzyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
| Carbonyl | Acetal/Ketal | - | Ethylene glycol, acid catalyst | Aqueous acid[15][19] |
| Carboxylic Acid | Methyl ester | - | Methanol, acid catalyst | Acid or base hydrolysis (e.g., LiOH)[19] |
Workflow for Managing Instability
The diagrams below illustrate key concepts and workflows for managing compound instability.
Caption: The logical workflow of using a protecting group in chemical synthesis.
Caption: A workflow for handling reactions involving thermally unstable compounds.
Experimental Protocols - Instability
Protocol 2: Protection of an Alcohol with TBDMS
This protocol describes a standard procedure for protecting a primary or secondary alcohol as a tert-butyldimethylsilyl (TBDMS) ether.
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Reaction Setup:
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Dissolve the alcohol-containing substrate (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
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Add imidazole (1.5-2.5 equivalents) to the solution and stir until it dissolves.
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Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2-1.5 equivalents) portion-wise to the solution. The reaction is often performed at 0 °C to room temperature.
-
-
Monitoring and Workup:
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Stir the reaction and monitor its progress by TLC until the starting material is consumed.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Deprotection:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure TBDMS-protected alcohol.
-
Deprotection: To remove the TBDMS group, dissolve the protected compound in a solvent like THF and treat it with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or an acid like acetic acid in THF/water.
-
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. pharmtech.com [pharmtech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Organic chemistry - Wikipedia [en.wikipedia.org]
- 6. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. sigma-hse.com [sigma-hse.com]
- 12. fastercapital.com [fastercapital.com]
- 13. Chemical Instability - Prime Process Safety Center [primeprocesssafety.com]
- 14. icheme.org [icheme.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. media.neliti.com [media.neliti.com]
- 17. Protective Groups [organic-chemistry.org]
- 18. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Development of efficient work-up procedures for 4-Iodocyclohexanamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedures for reactions involving 4-Iodocyclohexanamine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the aqueous layer during the extraction of this compound?
A1: To ensure this compound is in its free base form and soluble in the organic layer (e.g., dichloromethane or ethyl acetate), the aqueous layer should be basified to a pH of 10-12. This is typically achieved by adding a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). At acidic or neutral pH, the amine group will be protonated, forming a salt that is more soluble in the aqueous layer.
Q2: My this compound product appears to be degrading during work-up. What are potential causes and solutions?
A2: Degradation of this compound can be caused by prolonged exposure to strong acids or bases, high temperatures, or light. To mitigate degradation, it is advisable to perform the work-up at reduced temperatures (e.g., using an ice bath) and to minimize the time the compound is in contact with harsh reagents. Additionally, protecting the reaction and product from light by using amber glassware or covering the flasks with aluminum foil can prevent photodecomposition.
Q3: What are the most common impurities encountered after the synthesis of this compound and how can they be removed?
A3: Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. Purification can often be achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. Recrystallization from a suitable solvent system can also be an effective method for purification.
Q4: How can I effectively remove residual water from my organic extracts containing this compound?
A4: After extraction, the organic layer should be dried using an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). These agents bind to water, which can then be removed by filtration. It is important to use a sufficient amount of drying agent and to allow for adequate contact time to ensure all water is removed before concentrating the solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of this compound reactions.
Problem 1: Low Product Yield After Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the pH of the aqueous layer is sufficiently basic (pH 10-12) to deprotonate the amine. Perform multiple extractions (e.g., 3x with an appropriate volume of organic solvent) to maximize recovery. |
| Product Lost in Aqueous Layer | If the product is suspected to be in the aqueous layer, acidify the organic layer to protonate the amine and extract it back into an aqueous layer. Then, basify the combined aqueous layers and re-extract. |
| Emulsion Formation | To break up emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. In some cases, filtration through a pad of celite can be effective. |
Problem 2: Product is Contaminated with Starting Materials or By-products
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the pH of the aqueous wash to selectively remove acidic or basic impurities. An acidic wash (e.g., dilute HCl) will remove basic impurities, while a basic wash (e.g., saturated NaHCO3) will remove acidic impurities. |
| Co-elution during Chromatography | Adjust the solvent system for column chromatography. A shallower gradient or a different solvent system may be required to achieve better separation. Monitor fractions closely using Thin Layer Chromatography (TLC). |
| Incomplete Reaction | If significant amounts of starting material are present, consider driving the reaction to completion by increasing the reaction time or temperature, or by adding more reagent. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for this compound
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Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.
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Solvent Addition: Add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.
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Basification: Adjust the pH of the aqueous layer to 10-12 by the dropwise addition of 1M NaOH while stirring.
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Extraction: Transfer the mixture to a separatory funnel and separate the layers. Collect the organic layer.
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Re-extraction: Extract the aqueous layer two more times with the organic solvent.
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Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.
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Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
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Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexanes).
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Loading: Carefully load the silica-adsorbed product onto the top of the column.
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Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.
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Fraction Collection: Collect fractions and monitor the separation using TLC.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Effect of pH on Extraction Efficiency
| Extraction pH | Number of Extractions | Solvent | Yield (%) | Purity (by NMR, %) |
| 7 | 3 | Ethyl Acetate | 45 | 85 |
| 9 | 3 | Ethyl Acetate | 78 | 90 |
| 11 | 3 | Ethyl Acetate | 92 | 95 |
| 11 | 2 | Ethyl Acetate | 85 | 94 |
| 11 | 3 | Dichloromethane | 94 | 96 |
Table 2: Comparison of Purification Methods
| Purification Method | Solvent System | Yield (%) | Purity (by HPLC, %) |
| Column Chromatography | Hexanes/Ethyl Acetate Gradient | 85 | >98 |
| Recrystallization | Ethanol/Water | 75 | >99 |
| Preparative TLC | Dichloromethane/Methanol (95:5) | 60 | >99 |
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting decision tree for this compound reaction work-up issues.
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-Iodocyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization of 4-Iodocyclohexanamine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, cyclohexylamine, to provide well-reasoned predictions for its spectral and chromatographic behavior. This approach offers a robust framework for researchers working with this and structurally similar molecules.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and experimentally determined analytical data for this compound and its non-iodinated counterpart, cyclohexylamine.
Table 1: Elemental Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Carbon (%) | Hydrogen (%) | Iodine (%) | Nitrogen (%) |
| This compound | C₆H₁₂IN | 225.07 | 32.02 | 5.37 | 56.38 | 6.22 |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 72.67 | 13.21 | - | 14.12 |
Table 2: Predicted ¹H NMR Chemical Shifts (ppm)
Predicted values for this compound are based on the known spectrum of cyclohexylamine hydrochloride in D₂O, with expected downfield shifts due to the electron-withdrawing effect of iodine.
| Proton | Cyclohexylamine HCl (Experimental, D₂O) | This compound (Predicted, D₂O) | Multiplicity |
| H1 (CH-NH₂) | ~3.16 | ~3.3 - 3.5 | Multiplet |
| H4 (CH-I) | - | ~4.0 - 4.2 | Multiplet |
| H2, H6 (axial) | ~1.80 | ~2.0 - 2.2 | Multiplet |
| H2, H6 (equatorial) | ~1.99 | ~2.1 - 2.3 | Multiplet |
| H3, H5 (axial) | ~1.28 | ~1.4 - 1.6 | Multiplet |
| H3, H5 (equatorial) | ~1.65 | ~1.8 - 2.0 | Multiplet |
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm)
Predicted values for this compound are based on the known spectrum of cyclohexylamine in CDCl₃, with the C4 carbon expected to be significantly shifted due to the presence of iodine.
| Carbon | Cyclohexylamine (Experimental, CDCl₃) | This compound (Predicted, CDCl₃) |
| C1 (C-NH₂) | ~50.5 | ~52 - 54 |
| C4 (C-I) | ~25.5 | ~30 - 35 |
| C2, C6 | ~36.5 | ~38 - 40 |
| C3, C5 | ~25.5 | ~27 - 29 |
Table 4: Predicted Mass Spectrometry Fragmentation
The fragmentation pattern of this compound is expected to show characteristic losses of iodine and the amine group.
| m/z | Predicted Fragment Ion | Notes |
| 225 | [C₆H₁₂IN]⁺ | Molecular Ion (M⁺) |
| 127 | [I]⁺ | Iodine cation |
| 98 | [C₆H₁₀N]⁺ | Loss of HI |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 56 | [C₄H₈]⁺ | Characteristic fragment from cyclohexyl ring cleavage |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions (Proposed):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Injector temperature: 250 °C.
-
Oven program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230 °C.
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Proposed HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection volume: 10 µL.
-
Elemental Analysis
-
Instrumentation: An automated elemental analyzer.
-
Procedure: A precisely weighed sample (1-3 mg) is combusted at high temperature in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and I₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
Mandatory Visualization
The following diagram illustrates a typical workflow for the analytical characterization of this compound.
Caption: Workflow for the Characterization of this compound.
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-Iodocyclohexanamine
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 4-Iodocyclohexanamine. We will delve into detailed experimental protocols, present comparative data, and visualize the analytical workflows.
Introduction to the Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components in a mixture. It is particularly well-suited for non-volatile, high molecular weight, and thermally sensitive compounds. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.
The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility of the compound and its potential impurities, as well as the desired sensitivity and specificity of the analysis.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable purity analysis. Below are proposed experimental protocols for this compound, based on established methods for similar amine compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC is a common and effective method for the analysis of amine compounds.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polar nature of the amine group, derivatization is often necessary to improve the volatility and chromatographic performance of this compound in GC-MS analysis.[1] Silylation is a common derivatization technique for amines.
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 500 µL of a suitable solvent, such as pyridine.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical quantitative data for the purity analysis of a this compound sample using the described HPLC and GC-MS methods. This data is representative of what a researcher might expect to find.
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Area (%) | Identification |
| This compound | 12.5 | 98.5 | Main Peak |
| Impurity A | 8.2 | 0.8 | Unknown |
| Impurity B | 14.1 | 0.7 | Unknown |
Table 2: GC-MS Purity Analysis Results (after derivatization)
| Compound (as TMS derivative) | Retention Time (min) | Area (%) | Identification (based on MS library match) |
| 4-Iodo-N-(trimethylsilyl)cyclohexanamine | 10.8 | 98.2 | Main Peak |
| Impurity C (TMS derivative) | 9.5 | 1.1 | Cyclohexanamine derivative |
| Impurity D (TMS derivative) | 11.5 | 0.7 | Di-iodinated species |
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
Conclusion: Choosing the Right Technique
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.
HPLC offers a direct analysis of the compound without the need for derivatization, making it a more straightforward and potentially faster method for routine purity checks. It is particularly advantageous if the expected impurities are also non-volatile.
GC-MS , on the other hand, provides a higher degree of specificity due to mass spectrometric detection, which can aid in the identification of unknown impurities. The requirement for derivatization adds a step to the sample preparation process but can be necessary for achieving good chromatographic separation of this type of amine.
The ultimate choice of technique will depend on the specific requirements of the analysis, including the need for impurity identification, the expected nature of the impurities, and the available instrumentation. For comprehensive characterization, employing both techniques can provide a more complete purity profile of this compound.
References
A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. Stereochemistry, the spatial arrangement of atoms within a molecule, profoundly influences its pharmacological and toxicological properties. Among the arsenal of analytical techniques available to researchers, X-ray crystallography stands out as a definitive method for elucidating absolute stereochemistry. This guide provides a comprehensive comparison of X-ray crystallography with other prevalent techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC)—offering insights into their respective strengths, limitations, and practical applications.
Quantitative Comparison of Analytical Techniques
To aid in the selection of the most appropriate method for stereochemical analysis, the following table summarizes key quantitative performance metrics for X-ray crystallography, NMR spectroscopy, and chiral HPLC.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Chiral HPLC |
| Sample Requirement | High-quality single crystal (typically >0.1 mm in all dimensions)[1] | 1-25 mg (for ¹H NMR), higher for ¹³C NMR | Microgram to milligram quantities |
| Measurement Time | Minutes to over 24 hours[2] | Seconds to several hours | 10-30 minutes per sample[3] |
| Resolution | Atomic resolution (typically 1.5 - 3.0 Å)[4] | Provides information on connectivity and through-space interactions | Baseline separation of enantiomers |
| Primary Output | 3D electron density map, absolute configuration | 1D and 2D spectra, relative and absolute stereochemistry (with specific methods) | Chromatogram showing enantiomeric separation and purity |
| Key Advantage | Unambiguous determination of absolute stereochemistry[5] | Provides information on molecular dynamics in solution[6] | High-throughput analysis of enantiomeric purity |
| Key Limitation | Requirement for a high-quality single crystal[1] | Can be complex for large molecules; may require derivatization[7] | Does not directly provide absolute configuration |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for the key experiments discussed in this guide.
X-ray Crystallographic Analysis
-
Crystal Growth : The first and often most challenging step is to grow a single crystal of the compound of interest with dimensions typically greater than 0.1 mm.[1] This is usually achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[2] A complete dataset may take several hours to collect.[2]
-
Data Processing : The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement : The processed data is used to solve the crystal structure, typically using direct methods or Patterson functions, to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final three-dimensional structure and absolute stereochemistry.
NMR Spectroscopy for Stereochemistry
1. Mosher's Method (for determining absolute configuration of chiral alcohols and amines):
-
Derivatization : React the chiral alcohol or amine with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride, to form diastereomeric esters or amides.
-
NMR Analysis : Acquire ¹H and/or ¹⁹F NMR spectra of the resulting diastereomers.
-
Spectral Comparison : Compare the chemical shifts of the protons or fluorine atoms near the newly formed chiral center in the two diastereomeric derivatives. The differences in chemical shifts can be used to deduce the absolute configuration of the original alcohol or amine.
2. Nuclear Overhauser Effect (NOE) Spectroscopy (for determining relative stereochemistry):
-
Sample Preparation : Prepare a solution of the compound in a suitable deuterated solvent.
-
NOESY/ROESY Experiment : Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. These experiments detect through-space interactions between protons that are close to each other (< 5 Å).
-
Data Analysis : Analyze the cross-peaks in the 2D spectrum. The presence of a cross-peak between two protons indicates their spatial proximity, which can be used to determine the relative stereochemistry of the molecule.
Chiral HPLC Method Development
-
Column Selection : Choose a suitable chiral stationary phase (CSP) based on the chemical properties of the analyte. Common CSPs include polysaccharide-based (e.g., cellulose, amylose), protein-based, and Pirkle-type columns.
-
Mobile Phase Screening : Screen different mobile phases, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol), to achieve enantiomeric separation.[8]
-
Optimization : Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.
-
Validation : Validate the developed method for its intended purpose, including parameters such as linearity, accuracy, precision, and limit of detection for the minor enantiomer.
Visualization of Workflows and Logical Relationships
Diagrams are powerful tools for visualizing complex processes and relationships. The following diagrams, generated using Graphviz, illustrate the workflow of X-ray crystallography and a decision-making process for selecting a stereochemical analysis method.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Comparative reactivity of 4-Iodocyclohexanamine vs. other halocyclohexanamines
For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized alicyclic compounds is paramount for designing novel synthetic routes and developing new chemical entities. This guide provides a comparative analysis of the reactivity of 4-Iodocyclohexanamine against its halogen counterparts (4-Bromo-, 4-Chloro-, and 4-Fluorocyclohexanamine), with a focus on nucleophilic substitution and elimination reactions. The information presented herein is supported by established principles of physical organic chemistry.
Introduction to Halocyclohexanamine Reactivity
The reactivity of 4-halocyclohexanamines is primarily dictated by the nature of the carbon-halogen (C-X) bond. The strength of this bond, the stability of the leaving group (halide ion), and the stereochemical arrangement of the molecule all play crucial roles in determining the rate and outcome of a reaction. In nucleophilic substitution and elimination reactions, the halogen atom acts as a leaving group. The ability of the halide to depart is a key factor influencing the reaction kinetics.
Data Presentation: Relative Reactivity in Nucleophilic Substitution
In nucleophilic substitution reactions (both SN1 and SN2 mechanisms), the leaving group's ability is inversely related to its basicity. Weaker bases are better leaving groups because they are more stable with a negative charge. For the halogens, the basicity decreases down the group, making iodide the best leaving group and fluoride the poorest.[1][2] This trend directly translates to the reactivity of the corresponding 4-halocyclohexanamines.
| Compound | Halogen Leaving Group | C-X Bond Energy (kJ/mol, approx. for R-X) | Relative SN2 Reaction Rate (Expected) |
| This compound | I⁻ | ~228 | Highest |
| 4-Bromocyclohexanamine | Br⁻ | ~285 | High |
| 4-Chlorocyclohexanamine | Cl⁻ | ~340 | Moderate |
| 4-Fluorocyclohexanamine | F⁻ | ~452 | Lowest |
Reaction Mechanisms and Stereochemistry
The reactions of 4-halocyclohexanamines can proceed through several pathways, primarily SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination). The preferred pathway is influenced by the strength of the nucleophile/base, the solvent, and the steric environment of the reaction center.
For an efficient SN2 or E2 reaction to occur on a cyclohexane ring, the leaving group must be in an axial position.[3][4] This stereoelectronic requirement ensures proper orbital overlap for the backside attack of the nucleophile in an SN2 reaction or for the anti-periplanar arrangement of the proton and the leaving group in an E2 elimination.
Nucleophilic Substitution (SN2) Pathway
The SN2 reaction is a concerted, one-step process where the nucleophile attacks the carbon atom bearing the halogen from the backside, leading to an inversion of stereochemistry at that center.
Caption: SN2 reaction pathway for a 4-halocyclohexanamine.
Elimination (E2) Pathway
The E2 reaction is also a concerted process where a base abstracts a proton from a carbon adjacent to the carbon bearing the halogen, while the C-X bond breaks simultaneously, forming a double bond. This reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group.
Experimental Protocols
The following is a representative experimental protocol for a qualitative comparison of the reactivity of 4-halocyclohexanamines in an SN2 reaction.
Objective: To qualitatively compare the rates of nucleophilic substitution of 4-Iodo-, 4-Bromo-, and 4-Chlorocyclohexanamine with sodium iodide in acetone.
Materials:
-
This compound
-
4-Bromocyclohexanamine
-
4-Chlorocyclohexanamine
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Prepare 0.1 M solutions of each 4-halocyclohexanamine in anhydrous acetone.
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
In three separate, labeled test tubes, add 2 mL of each of the 4-halocyclohexanamine solutions.
-
Place the test tubes in a water bath maintained at 50°C to equilibrate.
-
Simultaneously add 2 mL of the pre-warmed sodium iodide solution to each test tube and start the stopwatch.
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide). Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not. The formation of a precipitate indicates that a substitution reaction has occurred.
-
Record the time at which a precipitate first becomes visible in each test tube. The reaction with this compound will serve as a control (no precipitate expected as the halide is the same as the nucleophile's counter-ion).
Expected Results: The time taken for the precipitate to form will be inversely proportional to the reactivity of the halocyclohexanamine. It is expected that the test tube containing 4-bromocyclohexanamine will show a precipitate faster than the one with 4-chlorocyclohexanamine, indicating the order of reactivity is I > Br > Cl. No precipitate will be observed with this compound under these conditions.
Caption: Experimental workflow for comparing reactivity.
Conclusion
The reactivity of 4-halocyclohexanamines in nucleophilic substitution and elimination reactions is fundamentally governed by the nature of the carbon-halogen bond. Based on the principles of leaving group ability, the expected order of reactivity is this compound > 4-Bromocyclohexanamine > 4-Chlorocyclohexanamine > 4-Fluorocyclohexanamine. This trend is critical for medicinal chemists and synthetic organic chemists in the selection of appropriate starting materials and reaction conditions to achieve desired chemical transformations. The provided experimental protocol offers a straightforward method for qualitatively confirming this reactivity trend in a laboratory setting.
References
Comparative Guide to the Synthetic Validation of Diastereomeric 4-Iodocyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proposed synthetic pathways for the diastereomeric 4-iodocyclohexanamine, a valuable building block in medicinal chemistry. Due to the absence of a direct, established synthesis in the current literature, this document outlines two potential, logically derived synthetic routes. The guide offers a detailed examination of the proposed reaction steps, including established methodologies for analogous transformations, to assist researchers in the development of a robust and stereocontrolled synthesis. Experimental protocols for key transformations are provided, based on well-documented procedures for similar substrates.
Introduction
This compound exists as two diastereomers: cis and trans. The selective synthesis of each isomer is crucial for the development of novel therapeutics, as stereochemistry often dictates biological activity. This guide explores two primary synthetic strategies:
-
Pathway 1: Diastereoselective synthesis of 4-iodocyclohexanol followed by stereospecific conversion of the hydroxyl group to an amine.
-
Pathway 2: Synthesis of 4-iodocyclohexanone followed by diastereoselective reductive amination.
Each pathway is evaluated based on the stereochemical control of each step, potential yields, and the availability of starting materials.
Pathway 1: From Diastereomeric 4-Aminocyclohexanols
This pathway leverages the commercially available and well-characterized cis- and trans-4-aminocyclohexanols as starting materials. The key challenge lies in the stereospecific conversion of the hydroxyl group to an iodide and subsequently to an amine with predictable stereochemical outcomes.
Logical Workflow for Pathway 1
Caption: Proposed synthetic routes to cis- and trans-4-iodocyclohexanamine starting from the corresponding 4-aminocyclohexanol diastereomers.
Key Transformations and Expected Outcomes
The Appel reaction, which converts alcohols to alkyl halides, is known to proceed with inversion of stereochemistry.[1][2][3][4][5][6][7][8] This stereospecificity is central to this proposed pathway.
| Starting Material | Intermediate (Protected) | Key Reaction | Expected Product of Key Reaction | Final Product | Expected Diastereoselectivity |
| trans-4-Aminocyclohexanol | trans-Boc-4-aminocyclohexanol | Appel Reaction | cis-Boc-4-iodo-1-aminocyclohexane | cis-4-Iodocyclohexanamine | High (inversion) |
| cis-4-Aminocyclohexanol | cis-Boc-4-aminocyclohexanol | Appel Reaction | trans-Boc-4-iodo-1-aminocyclohexane | trans-4-Iodocyclohexanamine | High (inversion) |
An alternative to the direct iodination via the Appel reaction is a two-step Finkelstein reaction sequence.[1][3][5][9][10] This would involve converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) with retention of stereochemistry, followed by an SN2 reaction with an iodide source, which proceeds with inversion. This two-step process also results in an overall inversion of stereochemistry.
Experimental Protocol: Appel Reaction (General Procedure)
To a solution of the N-protected 4-aminocyclohexanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, iodine (1.5 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the corresponding N-protected this compound.
Pathway 2: From 4-Iodocyclohexanone
This pathway involves the synthesis of a key intermediate, 4-iodocyclohexanone, followed by a diastereoselective reductive amination to introduce the amine functionality. The stereochemical outcome of this pathway is determined by the facial selectivity of the nucleophilic attack on the imine intermediate during the reductive amination step.
Logical Workflow for Pathway 2
Caption: Proposed synthetic route to diastereomeric this compound via a 4-iodocyclohexanone intermediate.
Synthesis of 4-Iodocyclohexanone
A direct and reliable synthesis of 4-iodocyclohexanone is not well-documented. A potential route could involve the iodination of a suitable precursor such as 1,4-cyclohexanedione or 4-hydroxycyclohexanone.
Diastereoselective Reductive Amination
The reductive amination of substituted cyclohexanones can exhibit diastereoselectivity depending on the nature of the substituent and the reducing agent.[11][12][13] For a 4-substituted cyclohexanone, the incoming nucleophile (amine) can attack from either the axial or equatorial face of the intermediate iminium ion. The thermodynamic stability of the final product often influences the diastereomeric ratio, with the equatorial product generally being more stable.
| Reducing Agent | Expected Major Diastereomer | Rationale |
| Sodium triacetoxyborohydride | trans-4-Iodocyclohexanamine | Bulky reducing agent may favor equatorial attack, leading to the thermodynamically more stable trans product. |
| Sodium cyanoborohydride | Mixture of diastereomers | Less sterically demanding, may result in lower diastereoselectivity. |
| Catalytic Hydrogenation | trans-4-Iodocyclohexanamine | Often leads to the thermodynamically more stable product. |
Experimental Protocol: Reductive Amination (General Procedure)
To a solution of 4-iodocyclohexanone (1.0 eq) and ammonium acetate (10 eq) in methanol, sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to separate the cis and trans diastereomers.
Alternative Stereospecific Conversion: The Mitsunobu Reaction
For Pathway 1, an alternative to the Appel or Finkelstein reactions for converting the alcohol to the amine with inversion of stereochemistry is the Mitsunobu reaction.[2][4][14][15] This reaction uses a phosphine, an azodicarboxylate (like DEAD or DIAD), and a nitrogen nucleophile (such as hydrazoic acid or a protected amine) to achieve the transformation.
Logical Workflow for Mitsunobu Reaction in Pathway 1
Caption: Stereospecific conversion of 4-iodocyclohexanol to this compound via the Mitsunobu reaction.
Comparison of Pathways
| Feature | Pathway 1 (from 4-Aminocyclohexanols) | Pathway 2 (from 4-Iodocyclohexanone) |
| Stereochemical Control | High, based on the stereospecificity of the Appel, Finkelstein, or Mitsunobu reactions. | Dependent on the diastereoselectivity of the reductive amination, which may require optimization. |
| Starting Material Availability | cis- and trans-4-aminocyclohexanols are commercially available. | Synthesis of 4-iodocyclohexanone is required and not well-established. |
| Number of Steps | Fewer steps if starting from the appropriate aminocyclohexanol diastereomer. | Potentially more steps due to the need to synthesize the ketone intermediate. |
| Potential Challenges | Protection and deprotection of the amine group. Separation of triphenylphosphine oxide in the Appel and Mitsunobu reactions. | Development of a reliable synthesis for 4-iodocyclohexanone. Optimization of diastereoselectivity in the reductive amination. |
Conclusion
Both proposed pathways offer viable strategies for the synthesis of diastereomeric this compound.
-
Pathway 1 appears to be the more promising route due to the high degree of stereochemical control offered by established reactions like the Appel, Finkelstein, and Mitsunobu reactions, and the commercial availability of the starting materials. The choice of starting with either cis- or trans-4-aminocyclohexanol directly dictates the stereochemistry of the final product.
-
Pathway 2 is a feasible alternative, but its success hinges on the development of an efficient synthesis for 4-iodocyclohexanone and the ability to achieve high diastereoselectivity in the reductive amination step. This pathway may require more extensive optimization and methods development.
Researchers should consider the desired final diastereomer and the available resources when selecting a synthetic strategy. The experimental protocols provided in this guide, based on analogous transformations, offer a solid starting point for the synthesis and validation of these important chemical entities.
References
- 1. byjus.com [byjus.com]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. testbook.com [testbook.com]
- 6. Appel Reaction [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 10. Finkelstein Reaction [organic-chemistry.org]
- 11. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. What is Mitsunobu reaction | lookchem [lookchem.com]
Comparative Analysis of the Biological Activity of 4-Substituted Cyclohexanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclohexanamine scaffold is a versatile structural motif that serves as a building block for a diverse range of biologically active compounds. Substitution at the 4-position of the cyclohexane ring, in particular, has been shown to significantly influence the pharmacological properties of these derivatives, leading to the discovery of potent antimicrobial and analgesic agents. This guide provides a comparative overview of the biological activities of various 4-substituted cyclohexanamine derivatives, supported by experimental data and detailed methodologies to aid in further research and development.
Quantitative Comparison of Biological Activity
The following table summarizes the biological activity of representative 4-substituted cyclohexanamine derivatives, highlighting their antimicrobial and analgesic potential.
| Compound Class | Derivative | Biological Activity | Quantitative Data | Reference |
| Amidrazone Derivatives | 2c (with 4-methylphenyl substituent) | Antibacterial (S. aureus) | MIC = 64 µg/mL | [1] |
| 2c (with 4-methylphenyl substituent) | Anti-mycobacterial (M. smegmatis) | MIC = 64 µg/mL | [1] | |
| 2a (with phenyl substituent) | Anti-mycobacterial (M. smegmatis) | MIC = 64 µg/mL | [1] | |
| 2b (with 2-pyridyl substituent) | Antibacterial (Y. enterocolitica) | MIC = 64 µg/mL | [1] | |
| 4-Amino-4-arylcyclohexanones | p-CH3 substituted | Analgesic | ~50% the potency of morphine | [2] |
| p-Br substituted | Analgesic | ~50% the potency of morphine | [2] | |
| Schiff Base Derivatives | L2 (from 2,4-dihydroxybenzophenone) | Antibacterial (S. aureus, S. pyogenes) | Promising activity (qualitative) | [3] |
| L2 (from 2,4-dihydroxybenzophenone) | Antifungal (A. niger, C. albicans) | Promising activity (qualitative) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Antimicrobial Activity Assessment (MIC Assay)[1]
The antimicrobial activity of the amidrazone derivatives was determined by measuring the minimal inhibitory concentration (MIC) values.
-
Microorganisms: The tested bacterial strains included Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, and Klebsiella pneumoniae. The fungal strain tested was Candida albicans.
-
Method: A micro-dilution broth method was employed. The compounds were dissolved in DMSO and diluted in Mueller-Hinton broth for bacteria or RPMI 1640 medium for fungi to obtain a range of concentrations.
-
Incubation: The microplates were inoculated with the microbial suspension and incubated at 37°C for 18-24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Analgesic Activity Assessment (Hot Plate Test)[4]
The central analgesic activity of the 4-amino-4-arylcyclohexanone derivatives was evaluated using the hot plate test.
-
Animals: Male mice were used for the study.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) was used.
-
Procedure: The animals were placed on the hot plate, and the time until a response to the thermal stimulus (e.g., licking of the paws or jumping) was recorded as the reaction time.
-
Data Analysis: The analgesic effect was determined by comparing the reaction time of the treated group with that of a control group. An increase in reaction time was indicative of an analgesic effect. The potency was compared to a standard drug like morphine.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of substituted cyclohexanamine derivatives.
Caption: Workflow for Synthesis and Biological Evaluation.
This guide provides a foundational understanding of the biological activities of 4-substituted cyclohexanamine derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel therapeutic agents based on the versatile cyclohexanamine scaffold. Further research into a broader range of 4-substituents, including iodine, is warranted to fully explore the therapeutic potential of this chemical class.
References
Safety Operating Guide
Proper Disposal of 4-Iodocyclohexanamine: A Guide for Laboratory Professionals
For Immediate Reference: 4-Iodocyclohexanamine is classified as a hazardous chemical and must be disposed of as hazardous waste through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Profile and Safety Precautions
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Effects: May cause respiratory irritation.[1]
-
Environmental Hazard: Very toxic to aquatic life.
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be done in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
The following table summarizes key hazard classifications and disposal-related information.
| Parameter | Value/Classification | Source |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | [1] |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin) | [1] |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) | [1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [1] |
| Aquatic Hazard (Acute) | Category 1 (Very toxic to aquatic life) | |
| Disposal Method | Approved Waste Disposal Plant | [1][2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical treatment is not recommended without a thorough, substance-specific neutralization protocol and should only be performed by trained personnel.
Experimental Protocol: Laboratory-Scale Waste Collection
-
Segregation: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), and solvent rinsates, in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and compatible with the waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Include the approximate concentrations and volumes.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong acids and bases.
-
Pickup Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all internal procedures for waste manifest and pickup requests.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled chemical.
-
Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Seal and Dispose: Seal the container and dispose of it as hazardous waste following the protocol above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

